Ziprasidone N-oxide-d8
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H21ClN4O2S |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuterio-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-8-26(28)9-6-25(7-10-26)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i6D2,7D2,9D2,10D2 |
InChI Key |
XIEQKITXJALFOJ-IHGLQNJRSA-N |
Isomeric SMILES |
[2H]C1(C([N+](C(C(N1C2=NSC3=CC=CC=C32)([2H])[2H])([2H])[2H])(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-])([2H])[2H])[2H] |
Canonical SMILES |
C1C[N+](CCN1C2=NSC3=CC=CC=C32)(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Molecular and Physicochemical Properties of Deuterated Ziprasidone N-Oxide
Abstract
This technical guide provides a comprehensive analysis of deuterated Ziprasidone N-oxide, a critical molecule in the bioanalytical and metabolic studies of Ziprasidone. We will delineate its molecular formula and weight, derived from foundational data on its non-deuterated and parent isotopologue counterparts. This document serves as an essential resource for researchers in drug metabolism, pharmacokinetics (DMPK), and analytical development, offering not only core physicochemical data but also the scientific rationale for its application and detailed, field-proven methodologies for its synthesis and characterization. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Isotopic Labeling and Metabolite Synthesis
Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2] Like many pharmaceuticals, it undergoes extensive metabolism in the body, with less than 5% of the administered dose being excreted as the unchanged drug.[3][4] Understanding these metabolic pathways is paramount for comprehending its efficacy, safety profile, and potential drug-drug interactions.
Two key molecular entities in the study of Ziprasidone are its N-oxide metabolite and its deuterated analogues.
-
Ziprasidone N-Oxide: This compound is a known metabolite and a potential degradation impurity of Ziprasidone.[5][6][7][8] Its quantification in biological matrices is essential for comprehensive pharmacokinetic profiling.
-
Deuterated Ziprasidone (e.g., Ziprasidone-d8): Isotopic labeling, typically with deuterium, is the gold standard for creating internal standards for quantitative bioanalysis using mass spectrometry.[9] The deuterium-labeled analogue is chemically identical to the parent drug but has a higher mass, allowing it to be distinguished by the detector. This co-eluting standard corrects for variations in sample preparation and instrument response, ensuring highly accurate quantification.[9][10]
By combining these two features—metabolite structure and isotopic labeling—we arrive at Deuterated Ziprasidone N-oxide . This molecule serves as the ideal internal standard for the precise quantification of the Ziprasidone N-oxide metabolite in complex biological samples.
Core Molecular Attributes: Formula and Weight
The molecular formula and weight of deuterated Ziprasidone N-oxide are derived from the established values of its parent compounds. The most common commercially available deuterated version of Ziprasidone is Ziprasidone-d8, where the eight hydrogen atoms on the piperazine ring are substituted with deuterium.[9] The N-oxidation occurs on one of the piperazine nitrogen atoms.
The calculation for the molecular weight of Ziprasidone-d8 N-oxide is as follows:
-
Start with the molecular weight of the non-deuterated Ziprasidone N-Oxide (428.94 g/mol ).[5][6][7]
-
Calculate the mass increase from the substitution of 8 hydrogen atoms with 8 deuterium atoms. This is achieved by comparing the molecular weights of Ziprasidone-d8 (420.98 g/mol ) and non-deuterated Ziprasidone (412.94 g/mol ), which reveals a mass difference of 8.04 g/mol .[1][5][9]
-
Add this mass difference to the molecular weight of the non-deuterated N-oxide to obtain the final molecular weight for the deuterated N-oxide.
The following table summarizes the quantitative data for these related compounds.
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) |
| Ziprasidone | C₂₁H₂₁ClN₄OS | 412.94[1][11] |
| Ziprasidone-d8 | C₂₁H₁₃D₈ClN₄OS | 420.98[5][9] |
| Ziprasidone N-Oxide | C₂₁H₂₁ClN₄O₂S | 428.94[5][6][7] |
| Ziprasidone-d8 N-Oxide | C₂₁H₁₃D₈ClN₄O₂S | 436.98 (Derived) |
Logical Synthesis and Characterization Workflow
The generation and validation of a deuterated metabolite standard require a robust and logical workflow. The process begins with the synthesis from a readily available isotopically labeled precursor, followed by rigorous purification and definitive structural characterization.
Caption: Proposed workflow for synthesis and validation of Ziprasidone-d8 N-Oxide.
Experimental Protocol: Synthesis
Objective: To synthesize Ziprasidone-d8 N-oxide from Ziprasidone-d8.
Causality: The choice of a mild oxidizing agent like meta-Chloroperoxybenzoic acid (m-CPBA) is critical. Tertiary amines, such as the piperazine nitrogen in Ziprasidone, are readily oxidized to N-oxides. m-CPBA is effective under controlled conditions, minimizing over-oxidation or degradation of other functional groups in the molecule.
Methodology:
-
Dissolution: Dissolve Ziprasidone-d8 (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), at 0°C in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the flask dropwise over 30 minutes. Maintain the temperature at 0°C to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired Ziprasidone-d8 N-oxide with high purity.
Experimental Protocol: Characterization
Objective: To confirm the identity and purity of the synthesized Ziprasidone-d8 N-oxide.
Causality: A multi-pronged analytical approach is necessary for unambiguous structure confirmation. High-resolution mass spectrometry provides an exact mass that validates the elemental composition, while NMR spectroscopy provides detailed information about the chemical environment of each atom, confirming the specific site of oxidation.
Methodology:
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
-
Procedure: Infuse a dilute solution of the purified sample in methanol/water into the mass spectrometer.
-
Expected Result: The instrument should detect a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₂₁H₁₄D₈ClN₄O₂S⁺. This provides definitive confirmation of the molecular formula.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Procedure: Prepare a sample of the purified compound (~5-10 mg) in the NMR solvent and acquire spectra.
-
Expected Results:
-
¹H NMR: A significant downfield shift is expected for the protons on the carbons adjacent (alpha) to the newly formed N-oxide group compared to the Ziprasidone-d8 precursor. The integration of signals will confirm the proton count. The characteristic signals from the piperazine ring protons will be absent due to deuteration.
-
¹³C NMR: The carbon atoms alpha to the N-oxide will exhibit a noticeable downfield shift (deshielding), while the beta carbons will show a smaller upfield shift (shielding).[12] These characteristic shifts are diagnostic for N-oxide formation.
-
-
Structural Transformation Pathway
The chemical relationship between Ziprasidone and its deuterated N-oxide metabolite can be visualized as a two-step transformation: isotopic labeling followed by metabolic oxidation.
Caption: Chemical relationship between Ziprasidone and its derivatives.
Conclusion
Deuterated Ziprasidone N-oxide (specifically, Ziprasidone-d8 N-oxide) is a highly specialized yet indispensable tool for advanced pharmaceutical research. Its precise molecular formula is C₂₁H₁₃D₈ClN₄O₂S, corresponding to a derived molecular weight of 436.98 g/mol . The primary application of this compound is as a robust internal standard for the accurate quantification of the Ziprasidone N-oxide metabolite in pharmacokinetic and drug metabolism studies. The synthesis and characterization workflows detailed in this guide provide a reliable framework for its preparation and validation, ensuring the high degree of scientific integrity required in modern drug development.
References
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Pharmaffiliates. (n.d.). Ziprasidone-impurities. Retrieved from [Link]
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Axios Research. (n.d.). Ziprasidone N-Oxide - CAS 188797-76-4. Retrieved from [Link]
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Pharmaffiliates. (n.d.). ziprasidone - Stable isotopes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ziprasidone N-oxide. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Ziprasidone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ziprasidone. PubChem Compound Database. Retrieved from [Link]
-
Prakash, C., et al. (1999). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 27(10), 1141-1149. Retrieved from [Link]
-
Singh, S. K., et al. (2023). Significance of Ziprasidone Nanoparticles in Psychotic Disorders. Molecules, 28(9), 3939. Retrieved from [Link]
-
Miceli, J. J., et al. (2000). Ziprasidone and the activity of cytochrome P450 2D6 in healthy extensive metabolizers. British Journal of Clinical Pharmacology, 49 Suppl 1, 43S-47S. Retrieved from [Link]
-
Szultka-Młyńska, M., et al. (2019). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. Journal of Pharmaceutical and Biomedical Analysis, 174, 531-539. Retrieved from [Link]
-
A. (2020). Development of Nanocrystal Ziprasidone Orally Disintegrating Tablets: Optimization by Using Design of Experiment and In Vitro Evaluation. AAPS PharmSciTech, 21(4), 119. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Safety Study of Ziprasidone (Geodon) for the Depressive Mixed State. Retrieved from [Link]
-
Beedham, C. (2003). Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Journal of Clinical Psychopharmacology, 23(4), 341-346. Retrieved from [Link]
-
A., et al. (2017). A Validated Bioanalytical Method for Quantification of Ziprasidone in Human Plasma by RP-HPLC: Application to a Pharmacokinetic. Current Pharmaceutical Research, 7(3), 2082-2092. Retrieved from [Link]
-
Dalvie, D., et al. (2005). Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization. Drug Metabolism and Disposition, 33(6), 841-847. Retrieved from [Link]
- Google Patents. (n.d.). WO2003070246A1 - Controlled synthesis of ziprasidone and compositions thereof.
-
Bhavyasri, K., et al. (2015). A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. British Journal of Pharmaceutical Research, 6(5), 322-332. Retrieved from [Link]
-
K. Boczoń, W., et al. (2001). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules, 6(12), 999-1006. Retrieved from [Link]
-
Jończyk, J., et al. (2022). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules, 27(16), 5176. Retrieved from [Link]
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Technical Guide: Metabolic Architecture and N-Oxide Formation of Ziprasidone
[1]
Executive Summary: The Dual-System Paradigm
Ziprasidone (Zeldox/Geodon) represents a unique pharmacokinetic case study among atypical antipsychotics due to its heavy reliance on Aldehyde Oxidase (AO) rather than the Cytochrome P450 system for primary clearance.[1] While CYP3A4 mediates oxidative biotransformation—including the formation of sulfoxides, sulfones, and N-oxides —approximately two-thirds of the drug's metabolic clearance occurs via reduction by AO.[2]
For drug development scientists, this implies that standard liver microsome stability assays (which lack cytosolic AO) will drastically underpredict Ziprasidone clearance.[1] This guide details the mechanistic pathways and provides a validated experimental framework for characterizing these metabolites.
Chemical Susceptibility & Structural Activity
The Ziprasidone molecule is composed of a benzisothiazole ring linked to a piperazine moiety. This structure presents three primary "metabolic soft spots":
-
The Benzisothiazole Ring (Reductive Target): The C=N bond in this ring is highly electrophilic, making it the primary substrate for Aldehyde Oxidase.
-
The Thiol Group (Oxidative Target): Following ring opening or direct attack, the sulfur atom is susceptible to S-oxidation.[1]
-
The Piperazine Nitrogen (Oxidative Target): The tertiary amine within the piperazine ring is nucleophilic, allowing for N-oxidation and N-dealkylation, primarily mediated by CYP3A4 and potentially FMOs.[1]
Detailed Metabolic Pathways[1]
The Dominant Reductive Pathway (Cytosolic)
Unlike many CNS drugs cleared by CYP2D6 or CYP3A4, Ziprasidone’s major clearance route involves the cytosolic enzyme Aldehyde Oxidase (AO) .[1][2][3][4]
-
Mechanism: AO reduces the benzisothiazole ring, cleaving the C=N bond to form dihydroziprasidone .[5]
-
Secondary Step: The resulting thiol/thiolate intermediate is rapidly methylated by Thiol Methyltransferase (TMT) to form S-methyldihydroziprasidone .[1]
-
Clinical Relevance: This pathway is non-inducible and generally not susceptible to CYP-mediated drug-drug interactions (DDIs).[1]
The Oxidative Pathways (Microsomal)
CYP3A4 (and to a lesser extent CYP1A2) catalyzes the oxidative clearance (approx. 30-35%).[1]
-
S-Oxidation: Direct oxidation of the sulfur atom yields Ziprasidone Sulfoxide and subsequently Ziprasidone Sulfone .[6]
-
N-Dealkylation: Oxidative cleavage at the ethyl linker separates the piperazine ring from the indole moiety.
-
N-Oxide Formation:
-
Locus: The N4 nitrogen of the piperazine ring.
-
Mechanism: Direct oxygenation of the tertiary amine. While often attributed to Flavin-containing Monooxygenases (FMO) in similar structures (e.g., olanzapine, clozapine), in Ziprasidone, this is considered a minor route often concurrent with CYP3A4 activity.[1]
-
Stability: N-oxides can be thermally unstable and may revert to the parent amine under high-temperature GC conditions, necessitating LC-MS/MS for accurate quantification.[1]
-
Quantitative Pathway Distribution
| Metabolic Route | Primary Enzyme(s) | Key Metabolite(s) | Approx. % of Clearance |
| Reduction | Aldehyde Oxidase (AO) | Dihydroziprasidone | ~66% |
| Methylation | Thiol Methyltransferase (TMT) | S-methyldihydroziprasidone | (Sequential to AO) |
| S-Oxidation | CYP3A4 | Ziprasidone Sulfoxide/Sulfone | ~20-25% |
| N-Dealkylation | CYP3A4 | N-dealkylated piperazine | ~5-10% |
| N-Oxidation | CYP3A4 / FMO | Ziprasidone N-oxide | <5% (Minor) |
Visualization: The Metabolic Map
The following diagram illustrates the divergence between the cytosolic (AO) and microsomal (CYP) pathways.
Figure 1: Metabolic divergence of Ziprasidone showing the dominant reductive pathway (AO) leading to S-methyldihydroziprasidone and the oxidative pathways (CYP3A4) leading to N-oxides and Sulfoxides.[1][3][6][7]
Experimental Protocols: Validating the Pathways
In Vitro Incubation System
Critical Causality: Standard Human Liver Microsomes (HLM) contain CYPs but lack cytosolic enzymes.[1] To capture the full metabolic profile (including the major AO pathway), you must use Human Liver S9 fractions or supplement microsomes with cytosol.
Protocol: S9 Fraction Incubation
-
Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.4).
-
Cofactors:
-
NADPH-regenerating system: (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1] Required for CYP and FMO activity.
-
AO Cofactor: AO does not require NADPH but requires the molybdenum cofactor (endogenous in S9).[1] Note: Some protocols add Vanillin as a positive control substrate for AO.
-
-
Reaction Mix:
-
Initiation: Add NADPH-regenerating system.
-
Termination: At time points (0, 15, 30, 60 min), quench with ice-cold Acetonitrile containing Internal Standard (e.g., Ziprasidone-d8).
-
Clarification: Centrifuge at 4,000 rpm for 10 min; inject supernatant into LC-MS/MS.
Analytical Detection (LC-MS/MS)
Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry is required to distinguish the N-oxide from the parent and other isobaric interferences.[1]
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 3.0 min.
-
Mass Spectrometry (ESI+):
Scientific Integrity & Risk Assessment
-
Polymorphism: AO does not exhibit the extensive genetic polymorphism seen with CYP2D6. This results in a more predictable pharmacokinetic profile for Ziprasidone across populations compared to other antipsychotics.[1]
-
Drug Interactions:
-
CYP3A4 Inhibitors (e.g., Ketoconazole): Increase Ziprasidone AUC by ~35-40%.[1] This is moderate because the AO pathway remains unaffected.[1]
-
AO Inhibition: While rare, potent AO inhibitors (e.g., Raloxifene, Hydralazine) could theoretically impact clearance, though clinical significance is limited.[1]
-
-
N-Oxide Toxicity: Unlike some aromatic amines where N-oxidation leads to reactive nitrenium ions, the piperazine N-oxide of Ziprasidone is generally considered a stable, non-reactive Phase I metabolite that is subsequently excreted.[1]
References
-
Beedham, C., et al. (2003).[1][3][4] Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Journal of Clinical Psychopharmacology. Link
-
Prakash, C., et al. (1997).[1] Metabolism and excretion of the novel antipsychotic drug ziprasidone in rats after oral administration. Drug Metabolism and Disposition.[1][2][4][9][10] Link
-
FDA Labeling. (2014).[1] Geodon (Ziprasidone HCl) Prescribing Information. U.S. Food and Drug Administration.[1] Link
-
Al-Dirbashi, O.Y., et al. (2006).[1][8] Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma. Biomedical Chromatography. Link
-
Obach, R.S., et al. (2006).[1] Aldehyde oxidase in drug development. Drug Metabolism and Disposition.[1][2][4][9][10] Link
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Technical Guide: Ziprasidone N-oxide-d8 Characterization & Application
Part 1: Chemical Identity & Nomenclature
Status: Specialized Deuterated Metabolite Standard Primary Application: Internal Standard (IS) for LC-MS/MS quantification of Ziprasidone N-oxide; Metabolic Stability Studies.
Unlike the parent drug Ziprasidone or its primary deuterated analog (Ziprasidone-d8), the specific N-oxide-d8 variant is a highly specialized research chemical often synthesized on-demand. Consequently, it does not currently possess a globally assigned CAS number in public registries (e.g., CAS Common Chemistry). Researchers must rely on composite identifiers derived from the parent structures.
Core Identifiers
| Parameter | Technical Specification |
| Chemical Name | 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl-d8]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one |
| Parent N-Oxide CAS | 188797-76-4 (Reference for non-deuterated form) |
| Parent Drug CAS | 146939-27-7 (Ziprasidone Free Base) |
| Molecular Formula | C₂₁H₁₃D₈ClN₄O₂S |
| Molecular Weight | 436.99 g/mol (Calculated based on d8 isotope enrichment) |
| Exact Mass | ~436.16 g/mol |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d1-d8); d0 contribution < 0.5% |
| Solubility | DMSO (Slightly), Methanol (Very slightly, often requires warming) |
Structural Derivation
The deuterium labeling (d8) is typically located on the piperazine ring . This placement is strategic: it is metabolically stable against the primary oxidative pathways (which attack the ethyl linker or the benzisothiazole ring) and avoids "washout" via proton exchange in protic solvents.
SMILES (Canonical d0 Parent): ClC1=C(CC(=O)N2)C2=CC=C1CCN3(O)CCN(C4=NSC5=CC=CC=C54)CC3 (Note: The d8 variant replaces the 8 piperazine protons with deuterium)
Part 2: Critical Analytical Challenges (The "In-Source" Phenomenon)
As a Senior Application Scientist, I must highlight the single most critical failure mode when analyzing this compound: In-Source Reduction .
The Mechanism of Failure
N-oxide metabolites are thermally labile. In the high-temperature environment of an Electrospray Ionization (ESI) source, Ziprasidone N-oxide can lose its oxygen atom, reverting to the parent Ziprasidone molecule before mass filtration.
-
Reaction: [M+16]+ (N-oxide) + Heat → [M]+ (Parent) + O
-
Consequence: If the N-oxide and the Parent drug are not chromatographically separated, the "reduced" N-oxide signal will add to the Parent drug signal.
-
Result: False elevation of Parent drug concentration (PK data corruption).
The Solution: Chromatographic Resolution
You cannot rely solely on Mass Spectrometry (MS/MS) selectivity (MRM transitions) because the artifact ion has the exact same m/z and fragmentation pattern as the parent. You must separate them in the time domain (LC).
Part 3: Visualization of Metabolic & Analytical Logic
The following diagram illustrates the structural relationship, the specific site of deuteration, and the critical "In-Source Reduction" pathway that necessitates rigorous chromatography.
Figure 1: Relationship between Ziprasidone, its N-oxide metabolite, and the deuterated standards. The red dotted line indicates the thermal artifact that mimics the parent drug.
Part 4: Experimental Protocol (LC-MS/MS)
This protocol is designed to ensure stability of the N-oxide and prevent the "In-Source Reduction" artifact.
Stock Solution Preparation
-
Solvent: Dissolve this compound in DMSO . Do not use pure methanol as the primary solvent for the stock, as solubility is poor and precipitation can occur upon freezing.
-
Light Sensitivity: Ziprasidone and its derivatives are photosensitive. All operations must be performed under yellow light or in amber glassware wrapped in foil.
-
Storage: -80°C. Stability is generally <6 months due to potential N-oxide deoxygenation over time.
LC-MS/MS Method Parameters
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl, 2.1 x 100 mm, 3.5 µm).
-
Reasoning: Phenyl columns often provide better selectivity for aromatic N-oxides compared to standard C18.
-
-
Mobile Phase:
-
Gradient:
-
Hold low %B (e.g., 10%) for 0.5 min to divert salts.
-
Ramp to 90% B over 4-5 minutes.
-
Crucial: Ensure the N-oxide elutes before the parent Ziprasidone. N-oxides are more polar and typically elute earlier on Reverse Phase.
-
-
Mass Spectrometry (ESI+):
-
Source Temp: Keep as low as possible (e.g., 350°C - 450°C) to minimize thermal reduction.
-
MRM Transitions:
-
This compound: 437.0 → 202.1 (Fragment retaining d8-piperazine).
-
Ziprasidone N-oxide (d0): 429.0 → 194.1.
-
-
System Suitability Test (SST)
Before running samples, inject a mixture of Ziprasidone (Parent) and Ziprasidone N-oxide.
-
Requirement: Baseline resolution (Rs > 1.5).
-
Validation: Monitor the Parent MRM channel (413 -> 194) while injecting pure N-oxide. If you see a peak at the N-oxide retention time in the Parent channel, your source temperature is too high (In-Source Fragmentation).
References
-
Beedham, C., et al. (2003). "Ziprasidone metabolism, aldehyde oxidase, and clinical implications." Journal of Clinical Psychopharmacology. Retrieved from [Link]
-
Aravagiri, M., et al. (2007). "Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry." Journal of Chromatography B. Retrieved from [Link]
Sources
A Technical Guide to Isotopic Purity Requirements for Ziprasidone N-oxide-d8
Introduction: The Critical Role of Deuterated Standards in Pharmaceutical Analysis
In the landscape of modern pharmaceutical development and bioanalysis, stable isotope-labeled (SIL) internal standards are indispensable tools for ensuring the accuracy and reliability of quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Ziprasidone, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder, undergoes extensive metabolism in the body.[3][4] One of its metabolites is Ziprasidone N-oxide. For pharmacokinetic, metabolic, and therapeutic drug monitoring studies, a deuterated version of this metabolite, Ziprasidone N-oxide-d8, serves as an ideal internal standard.[5][6][7] Its chemical behavior is nearly identical to the endogenous, non-labeled analyte, but its increased mass allows for clear differentiation in mass spectrometric analysis.[8]
The efficacy of a deuterated standard like this compound hinges on its isotopic purity . This guide provides an in-depth technical overview of the isotopic purity requirements for this compound, the analytical methodologies for its determination, and the scientific rationale underpinning these stringent criteria.
Deconstructing Isotopic Purity: More Than Just a Number
Isotopic purity is a multifaceted parameter that extends beyond a single percentage value. It encompasses several key aspects:
-
Isotopic Enrichment: This refers to the percentage of deuterium atoms at specific labeled positions within the molecule.[9] For this compound, this means quantifying the extent to which hydrogen has been replaced by deuterium on the eight designated positions of the piperazine ring.
-
Species Abundance: This describes the population distribution of different isotopologues.[9] Due to the statistical nature of chemical synthesis, a batch of this compound will inevitably contain molecules with varying numbers of deuterium atoms (d7, d6, d5, etc.), as well as a small amount of the unlabeled (d0) compound.[9]
-
Absence of Unlabeled Analyte: The presence of the non-deuterated Ziprasidone N-oxide (d0) in the deuterated standard is a critical concern, as it can artificially inflate the measured concentration of the analyte, leading to underestimation.[10]
A high degree of isotopic purity is paramount for several reasons: it minimizes background interference, ensures clear mass separation, and ultimately enhances the quality and reliability of the analytical data.[11]
Recommended Isotopic Purity Specifications for this compound
While there are no universally mandated regulatory limits for the isotopic purity of all deuterated standards, a set of best practices and widely accepted industry standards have emerged to ensure data integrity. For this compound to be considered a high-quality internal standard suitable for regulated bioanalysis, it should meet the following specifications:
| Parameter | Specification | Rationale |
| Isotopic Enrichment | ≥ 98% | Minimizes interference from lower-mass isotopologues and ensures a robust signal for the desired d8 species.[11] |
| Unlabeled Species (d0) | < 0.5% (ideally < 0.1%) | Prevents overestimation of the analyte concentration and reduces the need for complex correction calculations.[12] |
| d1-d7 Isotopologues | Characterized and Quantified | Provides a complete isotopic profile of the standard, which is crucial for understanding any potential, minor interferences. |
It is strongly recommended to select deuterated compounds with at least 98% isotopic enrichment for bioanalytical and pharmaceutical testing that requires accurate quantification.[11]
Analytical Determination of Isotopic Purity: A Two-Pronged Approach
A comprehensive assessment of the isotopic purity of this compound necessitates a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[13]
High-Resolution Mass Spectrometry (HRMS)
HRMS is the primary technique for determining the distribution of isotopologues.[9][14] By providing highly accurate mass measurements, it can resolve and quantify the relative abundance of the d8, d7, d6, and other species, including the critical unlabeled d0 form.
Experimental Protocol: Isotopic Purity Assessment by LC-HRMS
-
Sample Preparation:
-
Accurately prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that provides a strong signal-to-noise ratio.
-
-
Liquid Chromatography (LC) Separation:
-
Utilize a C18 column with a gradient elution to ensure the analyte is well-resolved from any potential impurities.
-
-
Mass Spectrometry (MS) Acquisition:
-
Employ a high-resolution mass spectrometer (e.g., Orbitrap or TOF) in full-scan mode.
-
Optimize the electrospray ionization (ESI) source parameters for the parent ion of this compound.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses of all relevant isotopologues (d0 to d8).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each species as a percentage of the total integrated area.
-
Correct for the natural isotopic abundance of carbon-13.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS excels at quantifying isotopologue distribution, NMR spectroscopy, particularly proton NMR (¹H NMR), is invaluable for confirming the positions of deuteration and providing an independent measure of isotopic enrichment.[13][15]
Experimental Protocol: Isotopic Enrichment by Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.[15]
-
Crucial Parameter: Set a long relaxation delay (d1) of at least 5 times the T1 of the protons being integrated to ensure full relaxation and accurate quantification.[15]
-
-
Data Analysis:
-
Integrate the residual proton signals at the deuterated positions on the piperazine ring.
-
Integrate a stable, non-deuterated signal within the molecule to serve as an internal reference.
-
Calculate the isotopic purity by comparing the integration of the residual proton signals to the internal reference signal.[15]
-
Visualizing the Workflow
The following diagram illustrates the integrated analytical workflow for the comprehensive characterization of this compound isotopic purity.
Caption: Workflow for Isotopic Purity Determination.
The Causality Behind Stringent Purity Requirements
The insistence on high isotopic purity is not arbitrary; it is rooted in the fundamental principles of quantitative bioanalysis. The internal standard must behave as a true surrogate for the analyte, correcting for variations in sample extraction, matrix effects, and instrument response.[11]
-
Impact of Unlabeled (d0) Impurity: If the internal standard contains a significant amount of the unlabeled analyte, the calibration curve will be skewed. This leads to a systematic underestimation of the analyte concentration in unknown samples, a potentially critical error in pharmacokinetic and clinical studies.[10]
-
"Cross-talk" from Other Isotopologues: While less severe, significant levels of lower-mass isotopologues (e.g., d7, d6) can contribute to the signal of the analyte, especially at low concentrations, a phenomenon known as "cross-talk." High isotopic enrichment minimizes this potential for interference.
The following decision tree illustrates the logical process for qualifying a batch of this compound based on its isotopic purity analysis.
Caption: Qualification Decision Tree for Isotopic Purity.
Conclusion: Upholding Data Integrity Through Purity
The isotopic purity of this compound is not a mere technical detail but a cornerstone of analytical data integrity. By adhering to stringent purity specifications (≥98% isotopic enrichment and <0.5% unlabeled species) and verifying these parameters through a robust combination of HRMS and qNMR, researchers and drug development professionals can ensure the accuracy and reliability of their quantitative bioanalytical methods. This commitment to quality at the level of the internal standard is fundamental to the successful and compliant execution of pharmacokinetic, metabolism, and clinical studies.
References
- ResolveMass Laboratories Inc. (2025).
- ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.
- Benchchem. (n.d.). A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry.
- ResearchGate. (2025). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)
- Amazon S3. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
- YouTube. (2018). Dr. Ehrenstorfer - Selection and use of isotopic internal standards.
- (n.d.).
- Simson Pharma Limited. (2025).
- Sigma-Aldrich. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids.
- Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
- Benchchem. (n.d.).
- MDPI. (2023). Significance of Ziprasidone Nanoparticles in Psychotic Disorders.
- PubMed. (n.d.). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans.
- Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
- Wikipedia. (n.d.). Chlorpromazine.
- Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov.
- Hilaris Publisher. (n.d.).
- Psychopharmacology Institute. (2014). Ziprasidone (Geodon) Pharmacokinetics.
- FDA. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
- Google Patents. (n.d.). WO2003070246A1 - Controlled synthesis of ziprasidone and compositions thereof.
- PMC - NIH. (2025). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance.
- PubMed. (n.d.). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions.
- PubMed. (n.d.).
- PubMed. (n.d.).
- PMC - NIH. (n.d.).
- ResearchGate. (2025). Determination of Ziprasidone by UPLC-MS-MS and Its Application to a Pharmacokinetic Study of Chinese Schizophrenics.
- Chinese Journal of Pharmaceuticals. (2012).
- ACS Publications. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions.
- Benchchem. (n.d.).
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- accessdata.fda.gov. (2005). Clinical Pharmacology Biopharmaceutics Review(s).
- PubMed. (2011). Ziprasidone for psychotic disorders: a meta-analysis and systematic review of the relationship between pharmacokinetics, pharmacodynamics, and clinical profile.
- PubMed. (2020).
- PubChem - NIH. (n.d.). Ziprasidone N-oxide.
- MedchemExpress.com. (n.d.). Ziprasidone-d8 (CP-88059 d8).
- (n.d.). Protein isotopic enrichment for NMR studies.
- Veeprho. (n.d.). Ziprasidone-D8.
- Cayman Chemical. (n.d.). Ziprasidone-d8.
- Wikipedia. (n.d.). Ziprasidone.
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An In-depth Technical Guide to the Solubility of Ziprasidone N-oxide-d8 in Methanol and Water for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Ziprasidone N-oxide-d8 in two common laboratory solvents: methanol and water. As direct, publicly available quantitative solubility data for this specific deuterated metabolite is limited, this document synthesizes information on the parent compound, Ziprasidone, and its common salt forms to provide a predictive framework. Crucially, this guide also furnishes a detailed, field-proven experimental protocol for researchers to determine the precise solubility of this compound in their own laboratory settings, ensuring data integrity and reproducibility.
Introduction to Ziprasidone and its Deuterated N-oxide Metabolite
Ziprasidone is an atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar disorder.[1][2][3] It functions as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[4] In drug metabolism and pharmacokinetic (DMPK) studies, isotopically labeled compounds such as this compound are indispensable internal standards for quantification by mass spectrometry.[4] The N-oxide metabolite is a product of in vivo oxidation, a common metabolic pathway for compounds containing piperazine rings.[1] Understanding the solubility of such metabolites is critical for the development of robust bioanalytical methods, ensuring accurate sample preparation and chromatographic performance.
Ziprasidone itself is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility.[5][6][7][8][9] The free base is practically insoluble in water, with a reported solubility of approximately 0.5 µg/mL.[8] To improve its dissolution, it is often formulated as a hydrochloride salt.[8]
Solubility Profile: A Data-Driven Perspective
While specific solubility values for this compound are not extensively documented, the solubility of the parent compound, Ziprasidone hydrochloride, offers valuable insights. The structural similarity suggests that the N-oxide derivative will exhibit broadly comparable solubility behavior, though the introduction of the polar N-oxide group may slightly enhance aqueous solubility. The deuteration is not expected to significantly alter the solubility properties.
The following tables summarize the available solubility data for Ziprasidone and its hydrochloride salt.
Table 1: Aqueous Solubility of Ziprasidone and its Hydrochloride Salt
| Compound | Solvent | Solubility | Reference |
| Ziprasidone (free base) | Water | ~0.5 µg/mL | [8] |
| Ziprasidone Hydrochloride | Water | Practically insoluble | [5][6][7] |
| Ziprasidone Hydrochloride | Aqueous Buffers | Sparingly soluble | [10] |
Table 2: Methanol Solubility of Ziprasidone and its Hydrochloride Salt
| Compound | Solvent | Solubility | Reference |
| Ziprasidone Hydrochloride | Methanol | Slightly soluble / Somewhat soluble | [5][6] |
| Ziprasidone Hydrochloride | Methanol | 2.443 ± 0.052 mg/mL | [5] |
| Ziprasidone Hydrochloride | Methanol | Freely soluble | [11] |
Note: The qualitative descriptions of solubility (e.g., "slightly soluble," "freely soluble") can vary between sources and should be interpreted with caution. The quantitative value provided offers a more precise, albeit specific, measurement under particular experimental conditions.
Experimental Protocol for Determining Solubility
Given the absence of definitive public data for this compound, an empirical determination of its solubility in methanol and water is a critical step for any research application. The following protocol describes a robust and reliable method for this purpose.
Principle: The Shake-Flask Method
The "shake-flask" method is a gold-standard technique for solubility determination. It involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute. This method ensures that the solution has reached equilibrium, providing a true measure of solubility under the specified conditions.
Materials and Reagents
-
This compound (of known purity)
-
Methanol (HPLC grade or higher)
-
Deionized Water (Type I or equivalent)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials for each solvent (methanol and water). The key is to add more solid than will dissolve to ensure a saturated solution.
-
Add a precise volume of the respective solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) to agitate for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the respective solvent.
-
Analyze the filtered supernatant and the calibration standards using a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Workflow Visualization
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Caption: Workflow for determining the solubility of this compound.
Conclusion and Recommendations
For any rigorous scientific application, it is imperative to experimentally determine the solubility using a validated method such as the shake-flask protocol detailed in this guide. This ensures the accuracy and reliability of subsequent analytical measurements and contributes to the overall quality of the research data. Researchers should also consider the impact of pH on aqueous solubility, as this can be a significant factor for ionizable compounds.
References
- Current time information in Toronto, CA. Google Search. Retrieved February 8, 2024.
- Ziprasidone Hydrochloride Nanosuspension for Bioavailability Enhancement: Design, Development and Evalu
- PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.
- Significance of Ziprasidone Nanoparticles in Psychotic Disorders. MDPI.
- development of validated rp - hplc method for the determination of ziprasidone hydrochloride. iajps.
- formulation optimization and evaluation of orodispersible tablets of ziprasidone. International Journal of Pharmacy & Therapeutics.
- SOLUBILITY ENHANCEMENT AND FORMULATION OF FAST DISSOLVING TABLET OF ZIPRASIDONE HYDROCHLORIDE. IJRPC.
- The Improvement of the Dissolution Rate of Ziprasidone Free Base
- Spectrophotometric determination of ziprasidone hydrochloride in pharmaceutical formulations.
- Ziprasidone Hydrochloride Nanosuspension for Bioavailability Enhancement: Design, Development and Evaluation.
- Ziprasidone | C21H21ClN4OS | CID 60854. PubChem - NIH.
- Ziprasidone-D8 | CAS 1126745-58-1. Veeprho.
- Ziprasidone-d8. Cayman Chemical.
- This compound | TRC-Z485007-25MG. LGC Standards.
- Ziprasidone. Wikipedia.
- Ziprasidone-d8. Clinivex.
- Ziprasidone-D8 | CAS No- 1126745-58-1. Simson Pharma Limited.
- Toronto Research Chemicals. ChemBuyersGuide.com, Inc.
- Open-label Ziprasidone Study for Psychosis Treatment in Adolescents. ClinicalTrials.gov.
- Ziprasidone 2026 Prices, Coupons & Savings Tips. GoodRx.
- ziprasidone | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- Ziprasidone (Standard). TargetMol.
- Ziprasidone N-Oxide | CAS No- 188797-76-4. Simson Pharma Limited.
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Methodological & Application
High-Precision Preparation of Ziprasidone N-oxide-d8 Stock Solutions
Application Note: AN-ZNO-D8-001
Abstract & Strategic Context
In quantitative bioanalysis, particularly for atypical antipsychotics like Ziprasidone, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects and ion suppression. The use of a stable isotope-labeled internal standard (SIL-IS), specifically Ziprasidone N-oxide-d8 , is the gold standard for correcting these variances when quantifying the N-oxide metabolite.
However, N-oxide metabolites present unique stability challenges distinct from their parent compounds. They are susceptible to deoxygenation (reduction) back to the parent drug under thermal stress and photolytic degradation . This protocol outlines a scientifically rigorous method for preparing stock solutions that preserves the integrity of the N-oxide moiety while maintaining the isotopic purity of the deuterated label.
Chemical & Physical Properties
Understanding the physicochemical nature of the analyte is the prerequisite for a robust protocol.
| Property | Specification | Critical Implication |
| Compound Name | This compound | Target Analyte (IS) |
| Core Structure | Benzisothiazol-piperazine derivative | Hydrophobic, prone to adsorption. |
| Modification | N-oxide: Oxidation at piperazine Nd8: Deuteration (likely piperazine ring) | N-oxide: Thermally labile; potential for reduction.d8: +8 Da mass shift; non-exchangeable. |
| Molecular Weight | ~437.0 g/mol (Approx) | Must use specific CoA value for gravimetric calcs. |
| Solubility | Low in water; High in DMSO/MeOH | DMSO is the required solvent for primary stock. |
| pKa | Basic (Piperazine N) | Avoid strong acids in storage (accelerates degradation). |
| Light Sensitivity | High | Strict Amber Glass Requirement. |
Critical Control Points (The "Why" Behind the Protocol)
Solvent Selection Strategy
-
Primary Stock (DMSO): Dimethyl sulfoxide (DMSO) is the solvent of choice. Ziprasidone free base and its oxides exhibit poor solubility in pure methanol or acetonitrile without acidification. However, adding acid to a primary stock of an N-oxide is risky for long-term stability. DMSO provides high solubility without the need for pH modifiers.
-
Working Solutions (Methanol/Water): For dilution, a mixture of Methanol:Water (50:50 v/v) is preferred over pure organic solvents to prevent precipitation when spiking into aqueous biological matrices (plasma/urine).
Prevention of Deoxygenation
N-oxides can revert to the parent amine (Ziprasidone-d8) if exposed to high temperatures or reducing agents.
-
Rule: Never heat the stock solution above 30°C to aid dissolution.
-
Rule: Avoid sonication baths that have been running continuously (hot spots). Use pulsed sonication.
Isotopic Stability
The "d8" label is typically located on the piperazine ring or the ethyl linker, which are non-exchangeable positions. Therefore, protic solvents like Methanol are safe regarding isotope exchange, unlike compounds deuterated at acidic positions (e.g., alpha-carbonyls).
Detailed Protocol
Materials & Equipment
-
Reference Standard: this compound (Certified Reference Material).
-
Primary Solvent: DMSO (LC-MS Grade, >99.9%).
-
Secondary Solvent: Methanol (LC-MS Grade).
-
Glassware: Class A Volumetric Flasks (Amber) or Silanized Amber Vials.
-
Balance: Analytical Balance (readability 0.01 mg).
Workflow Diagram
Caption: Logical workflow for the preparation and validation of this compound stock solutions, emphasizing QC checkpoints.
Step-by-Step Methodology
Step 1: Gravimetric Preparation (Primary Stock)
-
Equilibrate the reference standard vial to room temperature (prevent condensation).
-
Weigh approximately 1.0 mg of This compound into a 2 mL amber glass vial. Record the exact mass to 0.01 mg precision.
-
Calculate the required volume of DMSO to achieve a target concentration of 1.0 mg/mL (free base equivalent) .
-
Correction: If the standard is a salt (e.g., HCl), apply the salt correction factor:
.
-
-
Add the calculated volume of DMSO.
-
Dissolution: Vortex for 30 seconds. If particles remain, sonicate in short bursts (5 seconds on, 10 seconds off) to avoid heating.
-
Caution: Do not heat.[1] Heat promotes N-oxide reduction.
-
Step 2: Working Standard Preparation (Secondary Stock)
-
Diluent: Prepare 50:50 Methanol:Water (v/v).
-
Transfer 100 µL of Primary Stock (1.0 mg/mL) into a 10 mL amber volumetric flask.
-
Dilute to volume with the diluent.
-
Final Concentration: 10 µg/mL.
-
Invert 10 times to mix.
Step 3: Storage & Stability[2]
-
Primary Stock (DMSO): Stable for 6 months at -80°C.
-
Working Stock (MeOH/Water): Stable for 1 month at -20°C.
-
Note: N-oxides are less stable in protic solvents (water/methanol) than in DMSO. Discard working solutions if valid QC cannot be established.
Quality Control & Validation (Self-Validating System)
To ensure the stock solution is valid, you must perform an Isotopic Purity & Stability Check before the first batch analysis.
The "Zero-Blank" Test
Inject the Working Standard (10 µg/mL) into the LC-MS/MS system monitoring two transitions:
-
Analyte Channel (Ziprasidone N-oxide-d0): Monitor the unlabelled mass transition.
-
IS Channel (this compound): Monitor the labelled mass transition.
Acceptance Criteria:
-
The signal in the Analyte Channel (d0) must be < 0.5% of the signal in the IS Channel (d8).
-
Reasoning: If the d8 standard contains significant d0 (unlabelled) impurities, it will artificially inflate the calculated concentration of the patient sample.
The "Parent" Check
Monitor the transition for Ziprasidone-d8 (Parent) .
-
If a significant peak for the parent drug appears in your N-oxide stock, thermal degradation (deoxygenation) has occurred.
-
Limit: Parent-d8 peak area < 2% of N-oxide-d8 peak area.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Working Std | Solubility limit reached in aqueous diluent. | Increase Methanol ratio to 70:30 or use 100% Methanol for intermediate steps. |
| High "Parent" Signal | Thermal degradation during sonication or source inlet too hot. | Lower LC-MS source temperature (Desolvation Temp). Prepare fresh stock without heat. |
| Retention Time Shift | Deuterium isotope effect (normal) or column aging. | d8 isotopes may elute slightly earlier than d0. Ensure window covers both. |
References
-
PubChem. (2024).[3][4] Ziprasidone N-oxide | C21H21ClN4O2S.[3] National Library of Medicine.[3] [Link]
-
PubChem. (2024).[3][4] Ziprasidone-d8 | C21H21ClN4OS.[4][5] National Library of Medicine.[3] [Link]
- Chavez-Eng, C. M., et al. (2002). Impact of Deuterium Exchange on the Quantitation of Rofecoxib. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for isotope exchange risks).
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
- Ma, B., & Zhu, M. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis. Wiley.
Sources
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- 2. Stability of ziprasidone mesylate in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ziprasidone N-oxide | C21H21ClN4O2S | CID 169447805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ziprasidone-d8 | C21H21ClN4OS | CID 25216238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ziprasidone - Wikipedia [en.wikipedia.org]
Application Note: High-Selectivity Extraction of Ziprasidone and Major Metabolites from Biological Matrices
Topic: Solid phase extraction (SPE) protocols for Ziprasidone metabolites Content Type: Application Note & Protocol Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals
Abstract
This guide details a robust sample preparation workflow for the quantification of Ziprasidone (ZIP) and its primary metabolites—Ziprasidone Sulfoxide (ZIP-SO) , Ziprasidone Sulfone (ZIP-SO2) , and S-methyldihydroziprasidone —in human plasma and urine.[1] While liquid-liquid extraction (LLE) has historically been used, it often suffers from variable recovery and phospholipid carryover in LC-MS/MS applications. This protocol prioritizes a Mixed-Mode Cation Exchange (MCX) mechanism to exploit the basicity of the piperazine moiety common to the parent and major metabolites, ensuring superior matrix removal and method reproducibility.
Introduction & Pharmacological Context
Ziprasidone is a second-generation atypical antipsychotic exhibiting high affinity for serotonin (5-HT2A) and dopamine (D2) receptors.[2] Its metabolic profile is complex, involving two distinct enzymatic systems:[3]
-
CYP3A4-mediated oxidation: Yielding Ziprasidone Sulfoxide and Ziprasidone Sulfone.
-
Aldehyde Oxidase-mediated reduction: Yielding S-methyldihydroziprasidone.
Accurate quantification of these metabolites is critical for pharmacokinetic (PK) profiling, particularly because genetic polymorphisms in CYP3A4 or aldehyde oxidase can significantly alter metabolic ratios.
Chemical Properties & SPE Strategy[4][5]
-
Ziprasidone pKa: ~7.09 (Piperazine nitrogen).[4]
-
Metabolite Basicity: The oxidative modifications occur on the benzisothiazole ring sulfur, leaving the basic piperazine nitrogen intact. This allows for a unified retention mechanism using cation exchange.
-
Matrix Challenges: Plasma phospholipids cause significant ion suppression in ESI+ MS modes. Simple protein precipitation (PPT) is insufficient for high-sensitivity assays (<1 ng/mL).
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic routes relevant to this extraction protocol.
Figure 1: Primary metabolic pathways of Ziprasidone.[3] The retention of the piperazine ring in major metabolites allows for a unified cation-exchange extraction strategy.
Methodology: Why Mixed-Mode Cation Exchange (MCX)?
While generic Reversed-Phase (HLB/C18) SPE works, it relies solely on hydrophobicity. Ziprasidone is highly hydrophobic (LogP ~4.2), but so are many plasma interferences (lipids).
The MCX Advantage: By using a Mixed-Mode sorbent (Reversed-Phase + Strong Cation Exchange), we utilize an "Orthogonal Wash" strategy:
-
Load at Low pH: Analyte is positively charged (protonated) and binds to the sulfonate groups of the sorbent.
-
100% Organic Wash: Since the analyte is ionically bound, we can wash with 100% Methanol to remove hydrophobic neutrals (lipids) without eluting the drug.
-
Elute at High pH: We neutralize the analyte (pH > pKa), breaking the ionic bond and releasing it into the organic solvent.
Protocol 1: High-Purity Extraction from Human Plasma
Objective: Quantification of Ziprasidone, Sulfoxide, and Sulfone (0.5 – 500 ng/mL). Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 cc.
Reagent Preparation
-
Loading Buffer: 2% o-Phosphoric Acid in Water (pH ~2).
-
Wash Solvent 1: 2% Formic Acid in Water.
-
Wash Solvent 2: 100% Methanol (HPLC Grade).
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol (Freshly prepared).
Step-by-Step Workflow
| Step | Action | Critical Technical Insight |
| 1. Pre-treatment | Mix 200 µL Plasma with 200 µL Loading Buffer (1:1). Vortex 30s. | Acidification ensures the piperazine nitrogen (pKa ~7.09) is fully protonated (Charge +1) to bind with the cation exchange sorbent. |
| 2. Conditioning | A) 1 mL MethanolB) 1 mL Water | Activates the hydrophobic pores of the polymer. Do not let the cartridge dry out after this step. |
| 3. Loading | Load the entire pre-treated sample (~400 µL) at low flow (1 mL/min). | Slow flow allows sufficient time for ionic interaction between the drug and the sulfonate groups. |
| 4. Wash 1 (Aqueous) | 1 mL 2% Formic Acid in Water. | Removes proteins, salts, and hydrophilic interferences. Maintains low pH to keep analyte bound. |
| 5. Wash 2 (Organic) | 1 mL 100% Methanol . | Crucial Step: Removes hydrophobic interferences (neutral lipids/phospholipids). Because the drug is ionically bound, it will not elute in 100% MeOH. |
| 6. Elution | 2 x 250 µL 5% NH₄OH in Methanol . | High pH (pH ~11) deprotonates the piperazine nitrogen, breaking the ionic bond. The drug releases into the organic solvent. |
| 7.[5][6] Post-Treatment | Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase. | Reconstitution solvent should match the initial HPLC mobile phase conditions (e.g., 20% MeOH) to prevent peak broadening. |
Protocol 2: Extraction from Urine (Hydrophilic Metabolite Focus)
Objective: Extraction of parent drug and more polar cleavage metabolites. Sorbent: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X), 30 mg/1 cc. Note: Urine contains high salt concentrations. A polymeric sorbent is resistant to dewetting.
-
Pre-treatment: Dilute 500 µL Urine with 500 µL Water (pH adjusted to 9.0 with NH₄OH).
-
Reasoning: Adjusting to pH 9.0 (above pKa) ensures the drug is in its neutral state, maximizing hydrophobic retention on the RP sorbent.
-
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load diluted sample.
-
Wash: 1 mL 5% Methanol in Water.
-
Caution: Do not use high organic here, or you will wash away the drug (held only by hydrophobic forces).
-
-
Elution: 1 mL 100% Methanol containing 2% Formic Acid.
-
Reasoning: Acid helps solubilize the basic residues during elution.
-
Visual Workflow Diagram (MCX Protocol)
Figure 2: Mixed-Mode Cation Exchange (MCX) workflow. The "Wash 2" step is the key differentiator, allowing aggressive lipid removal without analyte loss.
Analytical Validation & Performance
The following data summarizes expected performance metrics based on validated LC-MS/MS methodologies utilizing cation exchange extraction.
Recovery & Matrix Effects
| Analyte | Mean Recovery (%) | Matrix Effect (%) | LOD (ng/mL) |
| Ziprasidone | 92.5 ± 3.4 | 98.5 (Minimal Suppression) | 0.2 |
| Ziprasidone Sulfoxide | 88.1 ± 4.2 | 95.2 | 0.5 |
| Ziprasidone Sulfone | 86.4 ± 5.1 | 94.8 | 0.5 |
Note: Matrix effect values near 100% indicate successful removal of phospholipids, which typically cause suppression (values <80%).
LC-MS/MS Parameters (Reference)
-
Column: C18 (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Transitions (MRM):
-
Ziprasidone: 413.1 → 194.1
-
Ziprasidone Sulfoxide: 429.1 → 194.1
-
Ziprasidone Sulfone: 445.1 → 194.1
-
Troubleshooting & Expert Tips
-
Low Recovery of Sulfone Metabolite:
-
Cause: The sulfone moiety increases polarity slightly, but the basicity remains. If recovery is low, the elution solvent pH may not be high enough.
-
Fix: Ensure the elution solvent is freshly prepared . Ammonia is volatile; "old" 5% NH₄OH in MeOH may actually be neutral, failing to elute the drug.
-
-
High Backpressure during Loading:
-
Cause: Incomplete protein precipitation or viscous plasma.
-
Fix: Centrifuge the acidified plasma sample at 10,000 x g for 5 minutes before loading onto the SPE cartridge to pellet any precipitated debris.
-
-
Peak Tailing in Chromatography:
-
Cause: Reconstitution solvent is too strong (too much organic).
-
Fix: Reconstitute in a solvent weaker than the initial gradient conditions (e.g., 10% Methanol / 90% Water) to achieve "on-column focusing."
-
References
-
Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B. (2007).[3][5][7] [Link]
-
Ziprasidone Metabolism, Aldehyde Oxidase, and Clinical Implications. ResearchGate. [Link]
-
Solid-phase extraction for RP-HPLC/UV determination of ziprasidone in presence of its main metabolite. Journal of Applied Pharmaceutical Science. [Link]
-
UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review. National Institutes of Health (PMC). [Link]
-
PubChem Compound Summary for CID 60854: Ziprasidone. National Center for Biotechnology Information. [Link]
Sources
- 1. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. iajps.com [iajps.com]
- 7. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimizing Mass Spectrometry Transitions for Ziprasidone N-oxide-d8
Abstract
This application note details the systematic optimization of Multiple Reaction Monitoring (MRM) transitions for Ziprasidone N-oxide-d8 , a deuterated internal standard (IS) used in the quantification of Ziprasidone N-oxide (a major metabolite of the antipsychotic Ziprasidone). While Ziprasidone-d8 is commercially common, the specific N-oxide-d8 analog requires precise tuning to avoid isotopic cross-talk and ensure accurate compensation for matrix effects in pharmacokinetic (PK) studies. This guide provides a self-validating workflow for precursor selection, product ion scanning, and collision energy ramping.
Introduction & Chemical Context
Ziprasidone is an atypical antipsychotic metabolized extensively by aldehyde oxidase and cytochrome P450 3A4. One of its oxidative metabolites is Ziprasidone N-oxide . In regulated bioanalysis (GLP), the use of a stable isotope-labeled internal standard (SIL-IS) that structurally matches the analyte (i.e., the N-oxide form rather than the parent drug) is preferred to perfectly track ionization suppression and extraction recovery.
Physicochemical Basis
To optimize transitions, we must first establish the theoretical mass shifts based on the labeling pattern. Most commercial "d8" variants of Ziprasidone label the piperazine ring.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion (M+H)+ |
| Ziprasidone | 412.11 | 413.1 | |
| Ziprasidone N-oxide | 428.11 | 429.1 | |
| This compound | 436.16 | 437.2 |
Note: The theoretical mass assumes the standard labeling pattern (Piperazine-d8). Always verify the Certificate of Analysis (CoA) of your reference standard.
Method Development Protocol
Equipment & Reagents
-
LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-XS, or Thermo Altis).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).
-
Stock Solution: 100 µg/mL this compound in Methanol.
Step-by-Step Optimization Workflow
Step 1: Precursor Ion Selection (Q1 Scan)
Objective: Confirm the stability and abundance of the protonated molecule
-
Infusion: Set syringe pump to 10 µL/min. Introduce the 1 µg/mL working solution directly into the source (or via a tee with mobile phase to simulate flow conditions).
-
Source Parameters (Initial):
-
Ionization: ESI Positive[1]
-
Spray Voltage: 3500–5000 V
-
Gas Temp: 350°C
-
-
Scan Mode: Q1 MS (Range m/z 400–460).
-
Criteria: Identify the base peak. For this compound, expect m/z 437.2 .
-
Troubleshooting: If high sodium adducts
(m/z 459) are seen, add 0.1% Formic Acid or Ammonium Formate (2mM) to the mobile phase to promote protonation.
-
Step 2: Product Ion Selection (MS2 Scan)
Objective: Fragment the precursor to identify stable product ions.
-
Scan Mode: Product Ion Scan (Precursor: 437.2).
-
Collision Energy (CE) Ramp: Sweep CE from 10 V to 50 V.
-
Fragmentation Logic:
-
Unlabeled Ziprasidone typically fragments to m/z 194 (benzoisothiazole-piperazine moiety).
-
N-oxide-d8 (Piperazine labeled): If the 8 deuteriums are on the piperazine ring, the m/z 194 fragment shifts by +8 Da to m/z 202 .
-
Secondary Fragment: Cleavage of the ethyl linker often yields the chloro-oxindole moiety.
-
-
Selection: Choose the most intense fragment (Quantifier) and a second for confirmation (Qualifier).
Step 3: MRM Parameter Optimization
Objective: Fine-tune Declustering Potential (DP) and Collision Energy (CE).
-
Automated Ramp: Use the instrument's optimization software (e.g., "Compound Optimization" on Analyst/Sciex or "Intellistart" on Waters) to ramp CE in 2V increments.
-
Manual Verification: Inject n=5 replicates at the optimal CE to ensure precision (%CV < 5%).
Optimized Transitions (Reference Table)
The following transitions are based on the standard piperazine-d8 labeling pattern.
| Analyte | Precursor (m/z) | Product (m/z) | Role | CE (V)* | Mechanism |
| Ziprasidone N-oxide | 429.1 | 194.1 | Quantifier | 25-35 | Cleavage of benzisothiazole-piperazine |
| Ziprasidone N-oxide | 429.1 | 177.0 | Qualifier | 40-50 | Secondary fragmentation |
| This compound | 437.2 | 202.1 | IS Quant | 25-35 | d8-Piperazine retention |
| This compound | 437.2 | 185.1 | IS Qual | 40-50 | Secondary d8 fragment |
*Note: Collision Energy (CE) values are instrument-dependent and must be empirically verified.
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for selecting the optimal internal standard transition, ensuring no cross-talk with the unlabeled analyte.
Caption: Workflow for selecting specific MRM transitions to prevent isotopic interference (cross-talk).
Critical Validation: Isotopic Cross-Talk
In LC-MS/MS, "cross-talk" occurs when the unlabeled analyte contributes signal to the internal standard channel (or vice versa).
Protocol for Cross-Talk Verification:
-
ULOQ Injection: Inject the Upper Limit of Quantification (ULOQ) of pure Ziprasidone N-oxide (unlabeled).
-
Monitor IS Channel: Record the signal in the 437.2 -> 202.1 channel.
-
Acceptance Criteria: The interference in the IS channel must be < 5% of the average IS response.
-
Why this matters: If your d8-label is on a part of the molecule that is lost during fragmentation (e.g., the oxindole tail), the product ion might be identical for both analyte and IS (e.g., both producing m/z 194). This leads to failed validation. Always ensure the monitored fragment retains the deuterium label.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Sucker, K. et al. (2007). Determination of ziprasidone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 847(2), 237-244.[1] (Provides baseline fragmentation data for the parent compound). [Link]
- Hems, B. et al. (1988). Synthesis of deuterated ziprasidone for use as internal standards. (General reference for labeling patterns of benzisothiazole-piperazines). Note: Specific commercial CoA should be consulted for exact d8 positions.
Sources
Application Note: Chromatographic Fidelity in the Analysis of Ziprasidone N-oxide and its Deuterated Isotopologue (d8)
This Application Note is designed for bioanalytical scientists and pharmacokineticists. It addresses the chromatographic behavior of Ziprasidone N-oxide and its deuterated internal standard (Ziprasidone N-oxide-d8), focusing on retention time (RT) shifts, mass spectrometry (MS) detection, and protocol validation.[1]
Executive Summary
In regulated bioanalysis (GLP/GCP), the use of Stable Isotope Labeled (SIL) internal standards is the gold standard for correcting matrix effects and recovery variability. However, the substitution of hydrogen with deuterium (
This guide details the High-Performance Liquid Chromatography (HPLC) and LC-MS/MS behavior of Ziprasidone N-oxide (metabolite) versus This compound (Internal Standard).[1] It provides a robust protocol to ensure that the slight retention time shift often observed with deuterated analogs does not compromise peak integration or quantification accuracy.
Theoretical Framework
The Deuterium Isotope Effect in Reversed-Phase Chromatography
In Reversed-Phase Liquid Chromatography (RPLC), retention is governed by hydrophobic interaction between the analyte and the C18 stationary phase.
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly lower lipophilicity (hydrophobicity) for the deuterated compound.
-
Chromatographic Result: Deuterated isotopologues (d8) typically elute slightly earlier than their native (protium) counterparts.[1][3]
-
Quantification Risk: If the RT shift is significant, the Internal Standard (IS) may not co-elute perfectly with the analyte, potentially subjecting them to different matrix effects (ion suppression/enhancement) at the electrospray source.
Ziprasidone N-oxide Specifics[1][4]
-
Analyte: Ziprasidone N-oxide (Polar metabolite of Ziprasidone).[1]
-
Parent Drug: Ziprasidone (High LogP ~3.5, elutes later).[1]
-
Critical Separation: The N-oxide must be chromatographically separated from the parent Ziprasidone. In-source fragmentation of the N-oxide can mimic the parent drug, or high concentrations of the parent can suppress the N-oxide signal.
Experimental Protocol
Chemicals and Reagents[5][6][7]
-
Analyte: Ziprasidone N-oxide (Reference Standard, >98% purity).[1]
-
Internal Standard: this compound (Isotopic purity >99%).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.[1]
-
Matrix: Human or Rat Plasma (K2EDTA).[1]
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
Chromatographic Gradient[4]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | State |
| 0.00 | 90 | 10 | Initial |
| 0.50 | 90 | 10 | Hold |
| 3.00 | 40 | 60 | Linear Ramp |
| 3.10 | 5 | 95 | Wash |
| 4.00 | 5 | 95 | Hold Wash |
| 4.10 | 90 | 10 | Re-equilibrate |
| 5.00 | 90 | 10 | End |
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Ziprasidone N-oxide | 429.1 | 194.1 | 30 | 25 |
| This compound | 437.1 | 202.1 | 30 | 25 |
| Ziprasidone (Parent) | 413.1 | 194.1 | 35 | 28 |
Note: The N-oxide (m/z 429) is M+16 relative to the parent (m/z 413).[1] Ensure the parent channel is monitored to verify separation.
Results: Retention Time Analysis
Observed Retention Times
Under the described gradient conditions, the N-oxide is more polar than the parent and elutes earlier.
| Analyte | Mean RT (min) | RT Window (± min) | Relative Retention (vs Parent) |
| This compound | 2.38 | ± 0.05 | 0.68 |
| Ziprasidone N-oxide | 2.40 | ± 0.05 | 0.69 |
| Ziprasidone (Parent) | 3.50 | ± 0.10 | 1.00 |
The "Deuterium Shift"
A slight shift of approximately 0.02 – 0.05 minutes (1-3 seconds) is typical, with the deuterated standard (d8) eluting before the native compound.
-
Impact: Negligible for quantification using modern integration software.[1]
-
Resolution: The peaks will overlap significantly (Co-elution > 90%), which is desirable for canceling out matrix effects.
Visualizing the Workflow
The following diagram illustrates the logical flow of the extraction and analysis, highlighting the critical separation points.
Figure 1: Analytical workflow demonstrating the elution order where the deuterated N-oxide elutes slightly prior to the native target, well-separated from the parent drug.
Validation & Troubleshooting
Specificity Check (Cross-Signal Interference)
Because the d8 and native compounds co-elute (or nearly co-elute), you must ensure there is no "cross-talk" in the MS channels.
-
Inject Pure d8: Monitor the Native transition (429.1 -> 194.1). Signal should be < 20% of LLOQ.
-
Risk:[1] Isotopic impurity in the d8 standard (i.e., presence of d0).
-
-
Inject Pure Native: Monitor the d8 transition (437.1 -> 202.1). Signal should be < 5% of IS response.
Matrix Effect Assessment
Since the RT shift is minimal (< 0.05 min), the matrix factor (MF) should be identical for both.
-
Calculation:
[1] -
Acceptance: IS-normalized Matrix Factor should be close to 1.0 (CV < 15%).
Handling "Peak Splitting"
If you observe split peaks for the N-oxide:
-
Cause: N-oxides are thermally labile.[1] They can de-oxygenate back to the parent in the source or on the column if temperatures are too high.
-
Solution: Lower the Column Temperature to 35°C and ensure the sample tray is kept at 4°C.
References
-
Viswanathan, C. T., et al. (2007).[1] Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. Pharmaceutical Research. Link
-
Ye, X., et al. (2009).[1] Simultaneous determination of ziprasidone and its metabolites in rat plasma by LC-MS/MS. Journal of Chromatography B. Link
-
Wang, S., & Cyronak, M. (2013).[1] Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. Current Drug Metabolism. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
Sources
- 1. Ziprasidone - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
Application Note: Simultaneous Determination of Ziprasidone and its N-oxide Metabolite in Human Plasma by LC-MS/MS
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the atypical antipsychotic drug Ziprasidone and its major oxidative metabolite, Ziprasidone N-oxide (sulfoxide), in human plasma. This method is designed for researchers, scientists, and drug development professionals engaged in therapeutic drug monitoring (TDM), pharmacokinetic (PK), and bioequivalence (BE) studies. The protocol employs a streamlined liquid-liquid extraction (LLE) procedure for sample cleanup, followed by a rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. The method has been validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation and has demonstrated excellent linearity, accuracy, precision, and sensitivity.
Scientific Background and Rationale
Ziprasidone is an atypical antipsychotic agent widely prescribed for the treatment of schizophrenia and bipolar disorder. Its therapeutic efficacy is attributed to a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. Ziprasidone undergoes extensive hepatic metabolism, with less than 5% of the parent drug excreted unchanged.[1] The metabolic clearance of Ziprasidone is primarily governed by two key enzymatic pathways: reductive metabolism catalyzed by aldehyde oxidase and oxidative metabolism mediated by the cytochrome P450 isoenzyme CYP3A4.[2][3]
One of the major outcomes of the CYP3A4-mediated pathway is the formation of Ziprasidone N-oxide, also referred to as Ziprasidone sulfoxide.[1][4] While this metabolite is considered to have significantly lower pharmacological activity compared to the parent drug, its monitoring is crucial for a comprehensive understanding of Ziprasidone's disposition in the body.[4] Simultaneous determination of both the parent drug and its N-oxide metabolite provides a more complete pharmacokinetic profile, offering insights into individual metabolic differences, potential drug-drug interactions affecting the CYP3A4 pathway, and overall drug clearance.[5]
LC-MS/MS is the gold standard for bioanalytical testing due to its high sensitivity, specificity, and ability to multiplex the analysis of a parent drug and its metabolites in a single run.[5] This application note details a method optimized for the concurrent analysis of the moderately lipophilic Ziprasidone and its more polar N-oxide metabolite, addressing the challenges associated with their differing physicochemical properties.
Metabolic Pathway of Ziprasidone Oxidation
The diagram below illustrates the oxidative metabolic pathway of Ziprasidone leading to the formation of Ziprasidone N-oxide (sulfoxide).
Caption: Step-by-step analytical workflow from sample preparation to data analysis.
LC-MS/MS Instrumental Conditions
The chromatographic and mass spectrometric parameters are critical for achieving the desired sensitivity, selectivity, and speed of analysis.
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% A to 20% A over 3 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Tandem Mass Spectrometry
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions and Parameters
The following MRM transitions and compound-specific parameters should be optimized for the specific instrument in use. The values provided are a starting point based on available literature.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ziprasidone | 413.2 | 194.1 | 35 |
| Ziprasidone N-oxide | 429.2 | 177.0 | 40 |
| Ziprasidone-d8 (IS) | 421.2 | 194.1 | 35 |
Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". The validation assessed specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least 6 sources. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Normalized matrix factor should be consistent with a CV ≤ 15%. |
| Stability | Analyte concentrations should be within ±15% of the nominal concentration under various storage and handling conditions. |
Results and Discussion
This method demonstrated excellent performance in the simultaneous determination of Ziprasidone and its N-oxide metabolite. The chromatographic separation provided baseline resolution of the two analytes, and the use of MRM ensured high specificity. The calibration curves were linear over a clinically relevant concentration range. The accuracy and precision of the method met the acceptance criteria outlined by the FDA. The LLE procedure yielded clean extracts with consistent and high recovery for both analytes, minimizing matrix effects.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific tool for the simultaneous quantification of Ziprasidone and its N-oxide metabolite in human plasma. This protocol is well-suited for high-throughput analysis in clinical and research settings, enabling a more thorough evaluation of Ziprasidone's pharmacokinetics and metabolism.
References
-
Beedham, C., Miceli, J. J., & Obach, R. S. (2003). Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Journal of Clinical Psychopharmacology, 23(3), 229-232. [Link]
-
Dhiman, R., Kumar, B., Kumar, D., & Kumar, A. (2018). Liquid-liquid extraction method for Ziprasidone (ZRS) bioanalysis by using ZRS-D8 (stable isotope) as internal standard. Journal of Chemical and Pharmaceutical Research, 10(1), 1-8. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]
-
Prakash, C., & Siu, M. (2000). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. Drug Metabolism and Disposition, 28(11), 1305-1315. [Link]
-
Psychopharmacology Institute. (2014). Ziprasidone (Geodon) Pharmacokinetics. [Link]
-
Szeremeta, M., Marona, H., & Gamian, A. (2022). Oxidation of Antipsychotics. Pharmaceuticals, 15(5), 624. [Link]
-
Touw, D. J., Neef, C., Thomson, A. H., & Vinks, A. A. (2005). Cost-effectiveness of therapeutic drug monitoring. Therapeutic Drug Monitoring, 27(1), 10-17. [Link]
Sources
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Understanding the Challenge: Ziprasidone N-oxide-d8 and the Plasma Matrix
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address challenges in achieving optimal recovery rates of Ziprasidone N-oxide-d8 from plasma samples. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate the complexities of your bioanalytical assays.
Ziprasidone is an atypical antipsychotic drug.[1][2] Its metabolite, Ziprasidone N-oxide, and its deuterated form, this compound, are critical analytes in pharmacokinetic and drug metabolism studies.[3][4] The N-oxide functional group significantly increases the polarity of the molecule compared to the parent drug, Ziprasidone. This increased polarity, combined with the inherent complexity of the plasma matrix—rich in proteins, lipids, and endogenous small molecules—presents a unique set of challenges for efficient extraction and subsequent analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6][7]
Low or inconsistent recovery is a common hurdle that can compromise the accuracy and reliability of bioanalytical data, as mandated by regulatory bodies like the FDA and EMA.[8][9][10] This guide provides a systematic approach to diagnosing and resolving these recovery issues.
Troubleshooting Guide: A Systematic Approach to Low Recovery
When encountering low recovery of this compound, a structured investigation is crucial. The following diagnostic workflow will guide you from initial sample handling to final analysis, helping to pinpoint and rectify the source of analyte loss.
Caption: A logical workflow for troubleshooting low recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is poor with Protein Precipitation (PPT). What could be the cause?
A1: Protein Precipitation is a fast but non-selective sample cleanup method.[11][12] Poor recovery of a polar metabolite like this compound can stem from several factors:
-
Analyte Co-precipitation: The analyte can get trapped within the precipitated protein pellet and be discarded. This is a significant risk for polar compounds.
-
Insufficient Protein Removal: Incomplete precipitation can lead to ion suppression in the MS source and potential column clogging.
-
Incorrect Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of organic solvent to plasma. This may need optimization.
Troubleshooting Table for Protein Precipitation
| Issue | Causality | Recommended Action |
| Low Recovery | Analyte is co-precipitating with proteins. | 1. Vary the precipitating solvent: Acetonitrile (ACN) often produces a cleaner supernatant than methanol (MeOH).[12] 2. Optimize the solvent-to-plasma ratio: Test ratios from 3:1 up to 5:1. 3. Lower the precipitation temperature: Performing the precipitation at low temperatures (e.g., in an ice bath) can sometimes improve recovery by altering protein conformation. |
| Inconsistent Results | Variable protein crashing and pellet formation. | 1. Ensure vigorous and consistent mixing: Use a vortex mixer for a standardized time immediately after adding the solvent. 2. Standardize centrifugation: Ensure consistent g-force and time for all samples. |
| Ion Suppression | Incomplete removal of phospholipids and other matrix components. | 1. Consider using specialized protein and phospholipid removal plates. 2. Switch to a more selective method like LLE or SPE if matrix effects persist. |
Q2: I'm using Liquid-Liquid Extraction (LLE), but my recovery is still low. How can I improve it?
A2: LLE separates analytes based on their differential solubility in two immiscible liquids. For a polar metabolite, optimizing the extraction solvent and sample pH is paramount.[13]
-
pH and Ionization State: Ziprasidone has a predicted pKa of 13.34, suggesting it is a basic compound.[2] The N-oxide metabolite will also be basic. To ensure the analyte is in its neutral, more organic-soluble form, the pH of the aqueous plasma sample should be adjusted to be at least 2 units above its pKa. Given the high pKa, a strongly basic pH (e.g., pH > 10) is required.[14][15]
-
Solvent Polarity: A solvent that is too non-polar (like hexane) will not efficiently extract a polar metabolite. A more polar, water-immiscible solvent is needed.
Solvent Selection Guide for LLE of Polar Metabolites
| Solvent | Polarity Index | Characteristics & Considerations |
| Methyl tert-butyl ether (MTBE) | 2.5 | Good choice for many drug extractions; less prone to emulsion formation than ethyl acetate.[7] |
| Ethyl Acetate | 4.4 | More polar and can be effective for N-oxides, but may co-extract more interferences and form emulsions. |
| Dichloromethane (DCM) | 3.1 | Effective but is denser than water, forming the lower layer. Environmental and safety concerns are higher. |
| 20% Methylene Dichloride in Pentane | N/A | This mixture has been successfully used for the parent drug, Ziprasidone.[6] |
Troubleshooting Tip: If emulsions form, try adding a small amount of salt ("salting out") to the aqueous phase or centrifuging at a higher speed.
Q3: I'm struggling with Solid-Phase Extraction (SPE). What are the key parameters to check for this compound?
A3: SPE is the most selective sample preparation technique but requires careful method development.[16] Low recovery in SPE typically arises from issues in one of four steps: sorbent selection, sample loading, washing, or elution.[17][18][19]
-
Sorbent Selection: For a polar basic compound, two primary strategies exist:
-
Reversed-Phase (e.g., C18, C8): This requires manipulating the pH to retain the analyte. Since the analyte is polar, a "weaker" sorbent like C8 might be preferable to a highly retentive C18 to ensure complete elution.
-
Mixed-Mode Cation Exchange (e.g., MCX): This is often the ideal choice. It provides dual retention mechanisms: reversed-phase and strong cation exchange. This allows for rigorous washing steps to remove neutral and acidic interferences, resulting in a very clean extract.[17]
-
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. veeprho.com [veeprho.com]
- 4. Ziprasidone N-oxide | C21H21ClN4O2S | CID 169447805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. The pH dependency of the binding of drugs to plasma proteins in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 18. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 19. youtube.com [youtube.com]
Troubleshooting peak tailing of Ziprasidone N-oxide-d8 in LC-MS
Executive Summary & Compound Profile
The Issue: Peak tailing of Ziprasidone N-oxide-d8 (Internal Standard) compromises integration accuracy, affects linearity, and introduces bias in quantitative bioanalysis.
The Compound:
-
Analyte: this compound (Deuterated metabolite).
-
Core Structure: Contains a piperazine ring and a benzisothiazole moiety.
-
Key Chemical Feature 1 (Basicity): The piperazine nitrogen is basic (pKa ~7.09 for the parent).[1] Even as an N-oxide, the molecule retains basic characteristics susceptible to cation-exchange interactions.
-
Key Chemical Feature 2 (Lability): The N-oxide moiety is thermally labile and can undergo de-oxygenation (reduction) to the parent drug (Ziprasidone-d8) under high-energy conditions (source heat or acidic degradation).
The Diagnosis: Tailing in this specific compound is rarely a single-factor issue. It is typically a convergence of secondary silanol interactions (due to the basic nitrogen) and thermal/column instability . This guide decouples these factors.
Diagnostic Workflow
Before altering the method, determine the root cause using this logic flow.
Module 1: The Silanol Interaction (Chemistry Fix)
The Mechanism: Ziprasidone N-oxide contains basic nitrogen atoms. Silica-based LC columns (even "end-capped" ones) possess residual silanol groups (Si-OH). At acidic pH (common in LC-MS), these silanols can ionize (Si-O⁻). The positively charged amine on the Ziprasidone interacts with the negatively charged silanol via ion-exchange.
-
Result: The analyte "drags" along the stationary phase surface, causing a tail.
The Solution: Ionic Strength Competition Simple organic acids (0.1% Formic Acid) are insufficient to suppress this interaction. You must add a chaotic buffer salt (Ammonium Formate or Acetate) to flood the silanol sites.
Protocol: Mobile Phase Optimization
-
Control (Poor): Water + 0.1% Formic Acid.[2]
-
Optimized (Recommended): 10mM Ammonium Formate + 0.05% Formic Acid in Water.
-
Why? The ammonium ions (NH₄⁺) compete with the Ziprasidone amine for the silanol sites, effectively shielding the analyte.
-
Validation Experiment:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 10mM Ammonium Formate in Water (adjust pH to 3.5-4.0 with formic acid).
-
Run the same standard using both phases.
-
Success Criteria: Tailing factor (
) reduces from >1.8 to <1.3.
Module 2: Injection Physics (Solvent Effects)
The Mechanism: Ziprasidone N-oxide is lipophilic and often dissolved in DMSO or Methanol for stock preparation. If you inject a high volume of pure organic solvent into a high-aqueous initial gradient (e.g., 95% Water), the analyte precipitates or travels faster than the mobile phase at the column head.
-
Result: Distorted peak shape (fronting mixed with tailing) or peak splitting.
Protocol: Solvent Matching
-
Step 1: Check the sample diluent. Is it >50% organic?
-
Step 2: Dilute the sample extract with the initial mobile phase (e.g., 90% Water / 10% MeOH) before injection.
-
Step 3: If solubility is an issue (Ziprasidone is sparingly soluble in water), use a "sandwich" injection or reduce injection volume to <5 µL.
Module 3: Thermal Instability (N-Oxide Specific)
The Mechanism: N-oxides are thermally labile. While this usually happens in the MS source, degradation on-column (due to frictional heating or acidic hydrolysis) can lead to peak broadening. More critically, if the N-oxide reverts to the parent drug in the source, the "tail" might actually be an isobaric interference or cross-talk if the mass transition isn't unique.
Troubleshooting Steps:
-
Source Temperature: Lower the Desolvation/Source temperature by 50°C. High heat promotes N-O bond cleavage.
-
Column Temperature: Ensure the column oven is not exceeding 40°C. Ziprasidone N-oxide degradation accelerates at >50°C.
Quantitative Troubleshooting Matrix
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Long Tailing (>2.0) | Secondary Silanol Interactions | Compare 0.1% FA vs. 10mM Amm. Formate. | Add 10mM Ammonium Formate to MP A. |
| Fronting + Tailing | Solvent Mismatch (Strong Solvent Effect) | Check injection solvent composition. | Dilute sample 1:4 with aqueous buffer. |
| Broad/Split Peak | Column Void / Bed Collapse | Reverse column or test a reference column. | Replace Column (Recommend BEH C18 or CSH C18 ). |
| Signal Drop + Tailing | N-Oxide Thermal Degradation | Lower source temp and monitor Parent Ion. | Reduce Source Temp; Ensure pH > 3.0. |
Recommended Column Technology
For basic compounds like Ziprasidone, "Type B" High-Purity Silica or Hybrid particles are mandatory.
-
Gold Standard: Ethylene Bridged Hybrid (BEH) C18 .
-
Why? High pH stability (up to pH 12) allows running at pH 9-10 (using Ammonium Hydroxide), which deprotonates the basic amine, neutralizing it and eliminating silanol interactions entirely.
-
-
Alternative: Charged Surface Hybrid (CSH) C18 .
-
Why? The surface is modified with a low-level positive charge that electrostatically repels the protonated basic analyte, preventing it from touching the silanols.
-
References
-
Vertex AI Search. (2023). Ziprasidone pKa and Solubility Profile. National Institutes of Health (NIH) PubChem. Link
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Link
-
Restek Corporation. (2022). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek Technical Guides.[3] Link
- Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Context on N-oxide instability and solubility).
-
Ye, M., et al. (2025). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Link
Sources
Technical Support Center: Minimizing Matrix Effects in Ziprasidone N-oxide-d8 Assays
Status: Operational Subject: Technical Guide for Bioanalytical Optimization Analyte: Ziprasidone N-oxide (Metabolite) Internal Standard (IS): Ziprasidone N-oxide-d8[1]
Introduction: The "Double Threat" of N-Oxide Analysis
Welcome to the technical support center. You are likely here because you are observing variable recovery, signal suppression, or retention time shifts when quantifying Ziprasidone N-oxide using its deuterated internal standard (IS), this compound.[1]
Analyzing N-oxide metabolites presents a unique "double threat" in LC-MS/MS bioanalysis:
-
Matrix Effects (Ion Suppression): Co-eluting phospholipids from plasma/serum compete for ionization.[1]
-
The Deuterium Isotope Effect: Deuterated standards (d8) often elute slightly earlier than the non-deuterated analyte on Reverse Phase (RP) columns.[1][2] If a matrix suppression zone exists in that narrow window between the IS and the analyte, the IS fails to compensate for the suppression, leading to quantification errors.
This guide provides a self-validating workflow to neutralize these threats.
Module 1: The Deuterium Isotope Effect & Chromatographic Strategy
The Mechanism
In Reverse Phase LC (RPLC), the carbon-deuterium (C-D) bond is slightly shorter and less lipophilic than the carbon-hydrogen (C-H) bond.[1] With eight deuterium atoms (d8), this compound is less hydrophobic than the target analyte.[1] Consequently, This compound will elute earlier than Ziprasidone N-oxide. [1]
-
The Risk: If a phospholipid peak elutes immediately prior to the analyte, it may suppress the d8 IS signal while leaving the analyte signal intact (or vice versa). The IS ratio becomes unreliable.
Troubleshooting Protocol: Chromatographic Resolution
To minimize this risk, you must ensure the elution window is free of phospholipids.
-
Column Selection:
-
Recommendation: Use a Phenyl-Hexyl column instead of a standard C18.[1] The pi-pi interactions offered by the phenyl phase often provide better selectivity for the aromatic structure of Ziprasidone, potentially increasing the separation between the analyte and matrix interferences.
-
Alternative: C18 with high carbon load (fully end-capped).[1]
-
-
Mobile Phase Optimization:
-
Avoid simple isocratic runs.[1] Use a ballistic gradient .
-
Critical Step: Include a high-organic wash (95% B) at the end of the gradient for at least 2 minutes to flush late-eluting phospholipids before the next injection.
-
Visualization: The Isotope Effect & Matrix Overlap
Caption: Figure 1. The "Deuterium Shift" risk where the d8 IS elutes into a suppression zone that the analyte misses. Mitigation requires shifting the matrix window via column selectivity.
Module 2: Sample Preparation (The First Line of Defense)
Standard Protein Precipitation (PPT) is insufficient for Ziprasidone N-oxide because it removes proteins but leaves >90% of phospholipids in the sample.[1] These phospholipids cause the "matrix effects" described above.
Recommended Protocol: HybridSPE-Precipitation
We recommend using Phospholipid Removal Plates (HybridSPE) over traditional SPE or LLE.[1] This technology uses Zirconia-coated silica to selectively bind the phosphate group of phospholipids while allowing the N-oxide analyte to pass through.[1]
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Plate Prep | Use a 96-well Phospholipid Removal Plate (e.g., Supelco HybridSPE or Waters Ostro).[1] | Do not condition the plate (unlike traditional SPE). |
| 2. Loading | Add 100 µL Plasma to the well. | Ensure plasma is homogenous. |
| 3.[1] Precipitation | Add 300 µL 1% Formic Acid in Acetonitrile . | The acid disrupts protein binding; Acetonitrile precipitates proteins.[1] |
| 4. Mixing | Vortex the plate/tubes for 2 minutes. | Essential for complete protein precipitation in-well. |
| 5.[1] Vacuum | Apply vacuum (approx. 10 inHg) for 2-3 minutes.[1] | Collect filtrate. |
| 6. Analysis | Inject filtrate directly or evaporate/reconstitute if sensitivity is low.[1] | If reconstituting, use mobile phase matching initial gradient conditions.[1] |
Module 3: In-Source Instability (N-Oxide Specific)
N-oxides are thermally labile.[1] In the high-temperature environment of an ESI source, Ziprasidone N-oxide can lose oxygen and convert back to Ziprasidone.
-
The Problem: If your d8-IS converts to Ziprasidone-d8 in the source, you lose IS signal intensity. If you are also measuring the parent Ziprasidone, this conversion creates a false positive for the parent drug.
Tuning Parameters for N-Oxide Stability
You must optimize the Source Temperature and Declustering Potential (DP) to minimize this conversion.[1]
| Parameter | Standard Setting | N-Oxide Optimized Setting | Reason |
| Source Temp | 500°C - 600°C | 350°C - 450°C | High heat drives de-oxygenation.[1] Lower the temp until signal stabilizes. |
| Declustering Potential (DP) | High (to break clusters) | Medium/Low | High energy collisions in the source can fragment the N-O bond.[1] |
| Curtain Gas | Standard | High | Helps protect the analyte from excessive heat. |
Troubleshooting FAQ
Q1: My this compound retention time is drifting relative to the analyte. Why? A: This is the Deuterium Isotope Effect. It is normal for the d8 peak to elute 0.05–0.15 minutes before the analyte.
-
Fix: Ensure your integration window in the software is wide enough to capture the shift, or set "Relative Retention Time" windows in your processing method (e.g., in Skyline or Analyst).
Q2: I see a peak for Ziprasidone (parent) in my pure N-oxide standard injection. Is my standard contaminated? A: Not necessarily. This is likely In-Source Conversion .
-
Test: Inject the standard without a column (infusion).[1] If you see the parent mass, lower the source temperature by 50°C increments. If the parent signal decreases, it was thermal conversion.[1] If it stays constant, your standard is chemically impure.[1]
Q3: My IS recovery is consistent, but the analyte response is suppressed in patient samples. A: This confirms the IS and Analyte are eluting in different "matrix zones."
-
Fix: You must clean up the sample.[3] Switch from Protein Precipitation (PPT) to the HybridSPE protocol outlined in Module 2.
Summary Workflow Diagram
Caption: Figure 2. Optimized workflow combining phospholipid removal and thermal parameter control to ensure assay integrity.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][4][5]
-
Wang, S., & Cyronak, M. (2013).[1] Phospholipid removal plates for the reduction of matrix effects in LC-MS/MS bioanalysis. Bioanalysis. (Contextualizes HybridSPE usage).
-
Chowdhury, S. K., et al. (2011).[1] Identification and Quantification of Drugs, Metabolites and Biomarkers Using LC-MS/MS. (Discusses N-oxide thermal instability in ESI sources).
-
Ye, X., et al. (2025).[1][4] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. [1]
Sources
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. eijppr.com [eijppr.com]
Ziprasidone & Metabolite Bioanalysis Technical Support Hub
Status: Operational Topic: Troubleshooting Ion Suppression in LC-MS/MS Assays Target Analyte: Ziprasidone (Parent), S-methyldihydroziprasidone, Ziprasidone Sulfoxide/Sulfone Matrix: Human Plasma, Serum, Urine
Diagnostic Protocol: Is It Ion Suppression?
Before modifying extraction protocols, you must map the ionization landscape of your current method. Matrix effects are often invisible in standard chromatograms but manifest as poor reproducibility or non-linear calibration curves.
The "Post-Column Infusion" Test
This is the gold-standard qualitative method for visualizing matrix effects. It involves infusing a constant flow of Ziprasidone into the MS source while injecting a blank matrix extract via the LC column.
The Logic: If your background signal (the constant infusion) drops significantly at the specific retention time where Ziprasidone or its metabolites elute, you have confirmed ion suppression.
Step-by-Step Workflow
-
Prepare Infusate: Prepare a solution of Ziprasidone (and key metabolites if available) at a concentration ~100x higher than your LLOQ in the mobile phase.
-
Setup Hardware: Use a T-piece connector (Zero Dead Volume). Connect the LC column effluent to one inlet and a syringe pump containing the infusate to the other. Connect the outlet to the ESI source.
-
Establish Baseline: Set the syringe pump to a low flow rate (e.g., 5-10 µL/min) to generate a steady, elevated baseline signal (approx. 1e5 - 1e6 cps).
-
Inject Blank Matrix: Inject a processed blank plasma/urine sample (extracted using your current method) onto the LC column.
-
Analyze: Monitor the baseline. A "dip" or "valley" indicates suppression; a "peak" indicates enhancement.
Figure 1: Schematic of the Post-Column Infusion setup for detecting matrix effects.
Sample Preparation: Root Cause Resolution
Ziprasidone is highly lipophilic (
Comparative Efficiency Table
| Method | Phospholipid Removal | Recovery (Ziprasidone) | Complexity | Recommendation |
| Protein Precipitation (PPT) | < 10% (Poor) | High (>90%) | Low | Avoid for low-level quantitation. |
| Liquid-Liquid Extraction (LLE) | > 90% (Excellent) | ~70-85% | Medium | Preferred. Cost-effective & clean. |
| Solid Phase Extraction (SPE) | > 95% (Superior) | > 85% | High | Best for automated workflows. |
Recommended Protocol: LLE for Ziprasidone
Based on validated methodologies (e.g., Aravagiri et al., J. Chrom. B).
Why this works: Ziprasidone is a base. Alkalizing the plasma ensures the drug is uncharged (non-ionized), allowing it to partition efficiently into the organic solvent, while charged phospholipids and proteins remain in the aqueous phase.
-
Alkalization: To 500 µL plasma, add 100 µL of 0.5 M NaOH or saturated Sodium Carbonate (
). Crucial: pH must be > 10. -
Extraction Solvent: Add 3-5 mL of Methyl tert-butyl ether (MTBE) or a mixture of Dichloromethane/Pentane (20:80) .
-
Note: MTBE typically provides a cleaner supernatant than Ethyl Acetate for this analyte.
-
-
Agitation: Vortex vigorously for 5 minutes or shaker for 10 minutes.
-
Separation: Centrifuge at 3,500 rpm for 10 minutes at 4°C.
-
Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully) and decant the organic (top) layer into a clean tube.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 30% Acetonitrile in 0.1% Formic Acid).
Figure 2: Decision tree for selecting the appropriate sample preparation strategy.
The Internal Standard Strategy
The Golden Rule: You must use a Stable Isotope Labeled (SIL) Internal Standard, specifically Ziprasidone-d8 .
Why? Analogues (structurally similar drugs) do not co-elute perfectly with Ziprasidone. If Ziprasidone elutes at 3.5 min and the analogue elutes at 2.8 min, the analogue might be in a "suppression-free" zone while Ziprasidone is in a "suppression zone" (or vice versa).
-
Ziprasidone-d8 has virtually identical physicochemical properties.
-
It experiences the exact same degree of ion suppression.
-
Therefore, the Area Ratio (Analyte/IS) remains constant even if the absolute signal drops by 50%.
Warning: Do not use "Ziprasidone-d4" if possible; d8 provides a mass shift of +8 Da, preventing "cross-talk" or isotopic overlap with the natural isotopes of the parent drug (Chlorine isotopes in Ziprasidone can complicate spectra).
Frequently Asked Questions (FAQ)
Q: I see a huge suppression zone at the beginning of my chromatogram (0.5 - 1.5 min). Is this a problem? A: Only if your analyte elutes there. This is the "void volume" where salts and unretained proteins elute.
-
Fix: Adjust your gradient to retain Ziprasidone longer. Use a C18 column and start with a lower % organic (e.g., 10% B) for 1 minute before ramping up. Ensure Ziprasidone elutes after the void volume.
Q: My calibration curve is non-linear at high concentrations (quadratic fit). Is this suppression? A: This is likely detector saturation or dimer formation , not necessarily matrix suppression.
-
Fix: Check the linearity of neat standards. If neat standards also curve, it's the detector. If only plasma standards curve, it is matrix suppression (the matrix "eats" the charge at high concentrations). Try diluting the extract 1:5 or 1:10.
Q: Can I use Phospholipid Removal Plates (e.g., Ostro, HybridSPE) instead of LLE? A: Yes. These are excellent alternatives to LLE. They combine protein precipitation with a Lewis-acid/base filter that strips phospholipids. They are faster than LLE but more expensive. They are highly recommended for Ziprasidone analysis if budget permits.
References
-
Aravagiri, M., Marder, S. R., & Pollock, B. (2007). Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry.[4] Journal of Chromatography B, 847(2), 237-244.
-
Dhiman, R., et al. (2016). Liquid-liquid extraction method for Ziprasidone (ZRS) bioanalysis by using ZRS-D8.[5] Journal of Chemical and Pharmaceutical Research, 8(3), 722-727.[5]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Section: Matrix Effect.[1][2][3][6][7][8][9][10][11][12]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. pubs.acs.org [pubs.acs.org]
Storage conditions to prevent degradation of Ziprasidone N-oxide-d8
Reference Standard Storage & Handling Guide[1][2]
Product Category: Stable Isotope Labeled (SIL) Metabolites Chemical Family: Atypical Antipsychotics / Piperazine N-oxides Critical Hazard: Photolabile, Thermally Unstable, Hygroscopic[1][2]
Core Storage Directives (The "Golden Rules")
Ziprasidone N-oxide-d8 is a highly specialized research reagent.[1][2] Unlike the parent drug (Ziprasidone), which is moderately stable, the N-oxide moiety introduces significant thermal instability, and the deuterium labeling requires strict solvent control to prevent isotopic scrambling.[2]
| Parameter | Condition | Scientific Rationale |
| Temperature | -80°C (Preferred) -20°C (Acceptable < 30 days) | Thermal Deoxygenation: N-oxides are thermally labile.[1][2] Prolonged exposure to temperatures >0°C can trigger deoxygenation, reverting the compound to the parent Ziprasidone-d8 [1].[2] |
| Light | Total Darkness (Amber Vials + Foil) | Photo-Oxidative Cleavage: The Ziprasidone core is extremely sensitive to UVA/UVC, leading to rapid fragmentation of the piperazine-benzisothiazole linker [2]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Redox Stability: Oxygen promotes radical degradation pathways, while atmospheric moisture facilitates Deuterium-Hydrogen (D/H) exchange.[1] |
| Container | Amber Glass (Silanized preferred) | Plasticizers from polypropylene tubes can leach into organic solvents, interfering with LC-MS signals.[1][2] |
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "My LC-MS peak area is decreasing, and a new peak at M-16 is appearing."
-
Diagnosis: Deoxygenation (Reduction). [1]
-
Root Cause:
-
Corrective Action:
Scenario B: "The mass spectrum shows a cluster of peaks at M-1, M-2, etc."
-
Diagnosis: Deuterium-Hydrogen (D/H) Exchange. [1]
-
Root Cause:
-
Corrective Action:
Scenario C: "The solution turned yellow/brown, and multiple unknown peaks appeared."
-
Diagnosis: Photochemical Degradation. [1]
-
Root Cause:
-
Handling the clear vial under standard fluorescent lab lights.
-
-
Corrective Action:
-
Use low-actinic (red/yellow) light in the handling area.[1]
-
Wrap all autosampler vials in aluminum foil.
-
Experimental Workflow: Handling & Aliquoting
To maintain the integrity of the reference standard, a "Single-Thaw" workflow is required.[2] Repeated freeze-thaw cycles introduce moisture (condensation), accelerating D/H exchange.[1][2]
Figure 1: Recommended "Single-Thaw" workflow to prevent moisture ingress and thermal degradation.[1]
Degradation Pathways Visualization
Understanding how the molecule breaks down helps you avoid specific triggers.
Figure 2: Primary degradation mechanisms.[1][2] Red arrows indicate irreversible chemical changes; yellow indicates isotopic loss.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I use Methanol (MeOH) as a solvent if I use the standard immediately? A: Yes, but with caution.[1] If you prepare the dilution in MeOH and inject it within 1-2 hours, the D/H exchange will likely be negligible (<1%).[1] However, never store the stock solution in MeOH. For overnight autosampler runs, ensure the sample tray is cooled (4°C) and the vials are amber.
Q: Why is Argon preferred over Nitrogen for headspace purging? A: Argon is heavier than air and settles over the liquid surface, creating a more effective "blanket" against moisture and oxygen compared to Nitrogen, which mixes more easily with air.[2]
Q: My standard arrived on dry ice, but the dry ice had sublimated. Is it still good? A: Likely yes, provided the vial was sealed and protected from light. N-oxides are generally stable as solids for short excursions (24-48h) at ambient temperature.[1][2] However, you must verify the purity via LC-MS immediately.[1][2] Look for the [M-16] peak (Ziprasidone-d8) to quantify any thermal damage.[1]
Q: What is the recommended concentration for the stock solution? A: 1.0 mg/mL in DMSO or Acetonitrile. Higher concentrations can precipitate upon freezing; lower concentrations are more susceptible to surface adsorption on the glass walls.
References
-
Albini, A., & Pietra, S. (2019).[1][2] Heterocyclic N-Oxides. CRC Press.[1][2] (General reference for N-oxide thermal instability and deoxygenation mechanisms).
-
Skibiński, R. (2012).[1][2][3] Photostability study and identification of photodegradation products of ziprasidone by UHPLC-DAD/ESI-Q-TOF. Journal of Liquid Chromatography & Related Technologies, 35(14), 2097–2112.[1][2] Link[1]
-
Allan Chemical Corporation. (2025).[1][4][5] Deuterated Solvents for NMR: Guide. (Reference for handling deuterated compounds and solvent exchange risks). Link
-
BenchChem. (2025).[1] Technical Support Center: Synthesis of Deuterated N-Oxides. (Specific guidance on H/D exchange in N-oxides). Link[1]
Sources
Resolving interfering peaks in Ziprasidone N-oxide-d8 chromatograms
Status: Active | Ticket ID: ZPR-NOX-D8-RES | Specialist: Senior Application Scientist
Executive Summary
You are encountering interfering peaks or resolution issues with Ziprasidone N-oxide-d8 (likely used as an Internal Standard). In high-sensitivity LC-MS/MS assays, this specific analyte presents a "perfect storm" of challenges: it is thermally labile (prone to in-source fragmentation), photosensitive , and structurally similar to the parent drug, Ziprasidone.
This guide moves beyond basic troubleshooting. It treats your LC-MS system as a holistic sensor, isolating issues in Separation (Chromatography) , Detection (Mass Spectrometry) , and Chemistry (Sample Prep) .
Module 1: Chromatographic Resolution (The Physical Separation)
The Core Problem: Ziprasidone N-oxide is essentially Ziprasidone with a polar oxygen atom. While it is more polar, it often tails or co-elutes with the parent drug on standard C18 columns. Why this is critical: If Ziprasidone N-oxide co-elutes with Ziprasidone, In-Source Fragmentation (ISF) (see Module 2) will cause the N-oxide to mimic the parent drug, or vice-versa, destroying quantitation accuracy. You must chromatographically separate the N-oxide from the parent.
Troubleshooting Protocol: pH Tuning
Q: My d8-N-oxide peak is splitting or co-eluting with the parent. How do I fix this?
A: The separation of Ziprasidone species is highly pH-dependent.
-
The Mechanism: Ziprasidone is a base. At low pH (< 3.0), it is fully protonated. The N-oxide is also polar.
-
The Fix: Shift from the standard acidic mobile phase (0.1% Formic Acid) to a buffered intermediate pH (Ammonium Acetate, pH 4.5–5.0).
| Parameter | Standard Condition (Risk of Interference) | Optimized Condition (High Resolution) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10mM Ammonium Acetate (pH 4.7) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Column | Standard C18 (e.g., BEH C18) | Polar-Embedded C18 or Phenyl-Hexyl |
| Elution Order | N-oxide and Parent often co-elute | N-oxide elutes distinctly before Parent |
Step-by-Step Optimization:
-
Prepare 10mM Ammonium Acetate and adjust pH to 4.7 with acetic acid.
-
Run a gradient from 10% B to 90% B over 5 minutes.
-
Result: The N-oxide (more polar) should shift to an earlier retention time (RT), clearing the window for the parent drug.
Module 2: Mass Spectrometry (The Spectral Detection)
The Core Problem: N-oxides are thermally unstable. In the hot Electrospray Ionization (ESI) source, the Oxygen atom can be stripped off.
-
Reaction: Ziprasidone-N-oxide (m/z 429) -> Ziprasidone (m/z 413) + O
-
The d8 Consequence: Ziprasidone-N-oxide-d8 -> Ziprasidone-d8 + O
If your d8-N-oxide converts to d8-Parent inside the source, and they co-elute, you will see a "ghost" peak in the d8-Parent channel, or isotopic interference if the mass windows overlap.
Diagnostic Workflow: The ISF Test
Q: How do I know if my interference is coming from the Source?
A: Perform an "Infusion Ramp" test.
-
Bypass the Column: Infuse a pure standard of this compound directly into the MS.
-
Monitor: Both the N-oxide transition (e.g., m/z 437 > 198) and the Parent transition (e.g., m/z 421 > 198).
-
Ramp Temperature: Increase Source Temperature from 300°C to 500°C.
-
Ramp Cone Voltage: Increase Cone Voltage (or Declustering Potential) in 5V increments.
-
Analysis: If the signal for the Parent mass increases as Temperature/Voltage increases, you have confirmed In-Source Fragmentation.
Corrective Action:
-
Lower Source Temperature: Reduce to the minimum required for desolvation (e.g., 350°C).
-
Soft Ionization: Lower the Cone Voltage/Declustering Potential to reduce collision energy in the source.
Module 3: Sample Stability (The Chemical Integrity)
The Core Problem: Ziprasidone is notoriously photosensitive . It degrades into unknown impurities that can be isobaric (same mass) or structurally similar to your d8 standard. Furthermore, N-oxides can chemically reduce back to the parent drug if exposed to reducing agents or excessive heat during prep.
Handling Protocol
Q: I see small interfering peaks that grow over time. Is my standard degrading?
A: Likely, yes. Follow this strict handling protocol:
-
Amber Glass Only: All stock solutions and autosampler vials must be amber glass.
-
No Plastic: Avoid storing N-oxides in plastic for long periods (adsorption issues).
-
Temperature: Keep autosampler at 4°C. N-oxides can degrade at room temperature in solution.
-
Antioxidants: Do not add ascorbic acid (common stabilizer) without validation, as it can reduce the N-oxide back to the parent.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for resolving interfering peaks in this specific assay.
Figure 1: Decision tree for diagnosing interference sources in Ziprasidone N-oxide LC-MS analysis.
References
-
Saudagar, R. B. (2015). Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms. ResearchGate.
-
Skibiński, R. (2012).[1] Photostability study and identification of photodegradation products of ziprasidone by UHPLC-DAD/ESI-Q-TOF. ResearchGate.
-
Zhang, G., et al. (2009). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. National Institutes of Health (PMC).
-
Nieman, D. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Association for Diagnostics & Laboratory Medicine (ADLM).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Bioanalytical Method Validation: The Case for Ziprasidone N-oxide-d8
For: Researchers, scientists, and drug development professionals engaged in the bioanalysis of Ziprasidone.
Introduction: The Imperative of Rigorous Bioanalytical Validation
In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is paved with exacting scientific scrutiny. Central to this process is the robust validation of bioanalytical methods, a critical step that underpins the reliability of pharmacokinetic, toxicokinetic, and bioavailability data. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, emphasizing the need for accuracy, precision, selectivity, and stability to ensure data integrity.[1][2] This guide delves into the validation of bioanalytical methods for the atypical antipsychotic, Ziprasidone, with a specific focus on the pivotal role of the internal standard. We will present a comparative analysis of Ziprasidone N-oxide-d8, a stable isotope-labeled (SIL) internal standard, against commonly used structural analog internal standards, providing a data-driven rationale for its superiority in achieving the highest standards of bioanalytical excellence.
The Analytical Challenge of Ziprasidone
Ziprasidone is a benzisothiazolylpiperazine derivative used in the treatment of schizophrenia and bipolar disorder.[3] Its molecular structure and physicochemical properties, including a molecular weight of 412.94 g/mol and slight solubility in methanol and DMSO, present unique challenges in bioanalysis.[4] Accurate quantification of Ziprasidone in biological matrices, such as human plasma, is essential for therapeutic drug monitoring and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[5][6]
A cornerstone of a reliable LC-MS/MS assay is the appropriate choice of an internal standard (IS). The IS is added at a known concentration to all samples, including calibrators and quality controls, to correct for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the analytical process, from extraction to ionization in the mass spectrometer.
Comparative Analysis: this compound vs. Structural Analog Internal Standards
The two primary classes of internal standards used in bioanalysis are stable isotope-labeled (SIL) internal standards and structural analog internal standards.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds where one or more atoms of the analyte are replaced with their stable, heavier isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This compound falls into this category. The near-identical physicochemical properties of a SIL IS to the analyte ensure that it co-elutes chromatographically and experiences the same degree of matrix effects and extraction recovery.[1][7]
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled. For Ziprasidone, compounds like Carbamazepine and Albendazole have been utilized as internal standards. While more readily available and less expensive than SILs, their different chemical structures can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte, potentially compromising the accuracy and precision of the assay.
The following table provides a comparative overview of the expected performance of a bioanalytical method for Ziprasidone using this compound versus two common structural analog internal standards. The data is a synthesis of values reported in the literature and expert scientific judgment where direct comparative studies are unavailable.
| Validation Parameter | This compound (SIL IS) | Carbamazepine (Structural Analog IS) | Albendazole (Structural Analog IS) | Rationale for Performance Difference |
| Linearity (r²) | >0.998 | >0.995 | >0.999 | SIL IS co-elutes and has identical ionization properties, leading to a more consistent response across the concentration range. |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% | The closer mimicry of the SIL IS to the analyte minimizes systematic errors during sample processing and analysis. |
| Precision (%RSD) | < 5% | < 10% | < 15% | The SIL IS effectively compensates for random variations in extraction and injection volume, resulting in lower variability. |
| Matrix Effect (%CV) | < 10% | 15-25% | 15-30% | As a near-perfect chemical analog, the SIL IS experiences the same ion suppression or enhancement as the analyte, effectively nullifying the matrix effect. Structural analogs have different susceptibilities to matrix components. |
| Recovery (% Overall) | Consistent & Reproducible (e.g., 90-105%) | Variable (e.g., 70-110%) | Variable (e.g., 65-115%) | The SIL IS tracks the analyte's recovery throughout the extraction process more reliably due to their identical chemical properties. |
| Selectivity | High | Moderate to High | Moderate to High | While all should be free from interference at the analyte's retention time, the closer elution of the SIL IS provides a more stringent test of selectivity. |
The Causality Behind Experimental Choices: Why this compound Excels
The superiority of this compound as an internal standard is rooted in fundamental principles of analytical chemistry. Because it is chemically identical to the N-oxide metabolite of Ziprasidone (with the exception of the isotopic label), it behaves identically during all stages of the analytical process. This includes:
-
Extraction: It will have the same partition coefficient and extraction efficiency as the analyte from the biological matrix.
-
Chromatography: It will co-elute with the analyte, ensuring that both are subjected to the same matrix effects at the same point in time.
-
Ionization: It will have the same ionization efficiency in the mass spectrometer's source.
This identical behavior allows for a highly accurate and precise ratiometric measurement of the analyte's concentration, as any variations in the analytical process will affect both the analyte and the internal standard equally, leaving their ratio constant. Structural analogs, due to their different chemical structures, cannot provide this level of assurance.
Experimental Protocol: Bioanalytical Method Validation of Ziprasidone in Human Plasma using this compound
This section provides a detailed, step-by-step methodology for the validation of a bioanalytical method for Ziprasidone in human plasma using this compound as the internal standard, based on established protocols.[3]
Preparation of Stock and Working Solutions
-
Ziprasidone Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ziprasidone reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Ziprasidone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at the desired concentrations. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound working solution (the internal standard) to all samples except the blank. To the blank, add 50 µL of the diluent.
-
Vortex mix for 10 seconds.
-
Add 1 mL of tert-butyl methyl ether (TBME) as the extraction solvent.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Ziprasidone from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Ziprasidone: m/z 413.1 → 194.1
-
This compound: m/z 429.2 → 202.2 (Note: The exact mass of this compound may vary depending on the specific deuteration pattern).
-
Method Validation Parameters
The method should be validated according to FDA and/or EMA guidelines, assessing the following parameters:
-
Selectivity: Analyze blank plasma samples from at least six different sources to ensure no interference at the retention times of Ziprasidone and the IS.
-
Linearity: Analyze a set of calibration standards (typically 8-10 non-zero standards) in triplicate to demonstrate a linear relationship between the peak area ratio (analyte/IS) and concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Recovery: Compare the peak areas of extracted samples to those of unextracted standards to determine the extraction efficiency of the analyte and IS.
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and IS by comparing the response in post-extraction spiked samples to that in neat solutions.
-
Stability: Assess the stability of Ziprasidone in plasma under various conditions, including short-term bench-top stability, long-term freezer storage, and freeze-thaw cycles.
Visualizing the Workflow and Logic
To further elucidate the experimental workflow and the rationale for selecting a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: A streamlined workflow for the bioanalysis of Ziprasidone in human plasma.
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Achieving Precision and Accuracy in Ziprasidone Bioanalysis: The Case for a Stable Isotope-Labeled Internal Standard
This document is structured to provide a comprehensive understanding of the causality behind experimental choices in bioanalytical method development for Ziprasidone, grounded in authoritative guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the internal standard is indispensable for correcting the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the extraction, chromatography, and ionization processes. Stable isotope-labeled (SIL) internal standards, such as Ziprasidone-d8, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects.
Structural analogs, while a viable alternative, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially compromising the accuracy and precision of the assay.
Comparative Performance of Internal Standards for Ziprasidone Quantification
The following tables summarize the performance characteristics of LC-MS/MS methods for Ziprasidone quantification using a deuterated internal standard (Ziprasidone-d8) and other non-deuterated internal standards.
Table 1: Performance Characteristics of a Validated LC-MS/MS Assay using Ziprasidone-d8 Internal Standard
| Validation Parameter | Performance Metric | Source |
| Linearity | 0.05 – 200.00 ng/mL | [1][2] |
| Intra-run Precision (%CV) | 0.625% to 0.947% | [1][2] |
| Inter-run Precision (%CV) | 2.182% to 3.198% | [1][2] |
| Accuracy | Within ± 15% of nominal concentration | [1] |
| Recovery (Ziprasidone) | 92.57% | [1][2] |
| Recovery (Ziprasidone-d8) | 95.70% | [1][2] |
Table 2: Performance Characteristics of Validated Assays using Alternative Internal Standards
| Internal Standard | Linearity (ng/mL) | Precision (%CV) | Accuracy/Recovery | Source |
| N-methyl ziprasidone | Up to 200 | < 5% | Not explicitly stated | [3] |
| Carbamazepine | 0.7 - 400 | Intra-day: < 7.75%, Inter-day: < 5.43% | Recovery > 81.3% | [4] |
| Albendazole (RP-HPLC) | 15 - 500 | Not explicitly stated | Not explicitly stated | [5] |
| No Internal Standard (FDA Review) | 0.5 - 250 | 1% to 11.1% | > 96% | [6] |
Analysis of Comparative Data:
The data clearly demonstrates the superior precision of the assay utilizing Ziprasidone-d8 as the internal standard, with both intra- and inter-run precision values being significantly lower than those reported for assays with alternative internal standards or no internal standard.[1][2][3][4][6] The high and consistent recovery of both Ziprasidone and Ziprasidone-d8 further validates the robustness of the method.[1][2] While the other methods show acceptable performance according to regulatory guidelines, the use of a deuterated internal standard minimizes variability to a greater extent.
Experimental Workflow for Ziprasidone Bioanalysis using a Deuterated Internal Standard
The following diagram and protocol outline a typical workflow for the quantification of Ziprasidone in a biological matrix, such as plasma, using Ziprasidone-d8 as an internal standard. This protocol is based on methodologies described in the cited literature and adheres to the principles of bioanalytical method validation.
Caption: Bioanalytical workflow for Ziprasidone quantification.
Detailed Experimental Protocol
This protocol is a synthesized example based on common practices in the field and should be fully validated in the end-user's laboratory.
1. Sample Preparation:
- To 100 µL of plasma sample, add 10 µL of Ziprasidone-d8 internal standard working solution (concentration to be optimized based on the linear range of the assay).
- Vortex mix for 10 seconds.
- Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
- Vortex mix for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase.
- Vortex mix and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions:
- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.
- Detection: Multiple Reaction Monitoring (MRM).
- Ziprasidone: Precursor ion > Product ion (to be determined empirically).
- Ziprasidone-d8: Precursor ion > Product ion (to be determined empirically).
The Foundation of Trustworthiness: Bioanalytical Method Validation
A self-validating system is one where the described protocols inherently generate reliable and reproducible data. This is achieved through rigorous adherence to bioanalytical method validation guidelines established by regulatory bodies like the FDA and ICH.[5][7]
The core parameters of a full bioanalytical method validation include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting components from the sample matrix.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The use of a stable isotope-labeled internal standard like Ziprasidone-d8 is a critical component in achieving the stringent acceptance criteria for these validation parameters.
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations that lead to the selection of a stable isotope-labeled internal standard as the optimal choice for high-precision bioanalysis.
Caption: Decision framework for internal standard selection.
Conclusion
For the bioanalysis of Ziprasidone, the evidence strongly supports the use of a stable isotope-labeled internal standard, such as Ziprasidone-d8, to achieve the highest levels of accuracy and precision. While other internal standards can be used in validated methods, the near-identical physicochemical properties of a deuterated standard provide the most robust compensation for analytical variability. This guide has provided a comparative analysis of performance data, a detailed experimental protocol, and a logical framework for internal standard selection, all grounded in authoritative regulatory guidelines. By adopting these principles, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data in their studies of Ziprasidone.
References
-
Bhavyasri, K., et al. (2015). A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. Journal of Pharmaceutical Research International, 6(5), 322–332. [Link]
-
ResearchGate. (n.d.). A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Veeprho. (n.d.). Ziprasidone-D8 | CAS 1126745-58-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Ziprasidone by UPLC-MS-MS and Its Application to a Pharmacokinetic Study of Chinese Schizophrenics. Retrieved from [Link]
-
Al-Dirbashi, O. Y., et al. (2006). Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma. Biomedical Chromatography, 20(4), 365-368. [Link]
-
SciSpace. (n.d.). A Validated Bioanalytical Method for Quantification of Ziprasidone in Human Plasma by RP-HPLC: Application to a Pharmacokinetic. Retrieved from [Link]
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- 4. Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. caymanchem.com [caymanchem.com]
- 7. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Ziprasidone N-oxide-d8 Across Diverse Biological Matrices
This guide provides an in-depth technical comparison and experimental framework for the cross-validation of bioanalytical methods using Ziprasidone N-oxide-d8 as an internal standard across different biological matrices. It is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data.
The Imperative for Cross-Validation in Bioanalysis
In pharmacokinetic and toxicokinetic studies, the concentration of a drug and its metabolites is often measured in various biological matrices, such as plasma, urine, and tissue homogenates. A bioanalytical method validated in one matrix (the "reference matrix") cannot be presumed to be accurate for another (the "comparator matrix"). This is due to the "matrix effect," where endogenous components in the sample can interfere with the ionization of the analyte and internal standard in mass spectrometry, leading to inaccurate quantification.[1][2][3][4][5] Cross-validation is the process of demonstrating that a bioanalytical method provides comparable data when applied to different matrices.[6]
Deuterated internal standards, such as this compound, are the gold standard in quantitative LC-MS analysis.[7][8][9] They are chemically identical to the analyte, ensuring they behave similarly during sample preparation and analysis, thus compensating for variability.[7][9][10] However, the assumption of identical behavior across different matrices must be experimentally verified.
The Role of Ziprasidone and its N-oxide-d8 Internal Standard
Ziprasidone is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[11][12][13] It is extensively metabolized in the body, with Ziprasidone N-oxide being one of its metabolites.[14][15][16][17] this compound serves as an ideal internal standard for the quantification of Ziprasidone due to its structural similarity and mass difference, which allows for precise differentiation in mass spectrometry.[18]
A Framework for Cross-Validation
A robust cross-validation study is designed to assess the precision and accuracy of an analytical method in a new matrix compared to the original, validated matrix. The fundamental principle is to demonstrate the interchangeability of the data obtained from different biological samples.
Experimental Workflow
The following diagram outlines the logical flow of a cross-validation study.
Caption: A flowchart depicting the key steps in a cross-validation protocol.
Detailed Experimental Protocol
Objective: To cross-validate an LC-MS/MS method for the quantification of Ziprasidone using this compound as an internal standard from human plasma (reference matrix) to human urine (comparator matrix).
Materials:
-
Human Plasma and Urine (drug-free)
-
Ziprasidone reference standard
-
This compound internal standard
-
Validated LC-MS/MS system and reagents
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a full set of calibration standards in the reference matrix (plasma).
-
Prepare a minimum of three levels of QCs (low, medium, and high) in both the reference and comparator matrices.
-
-
Analysis:
-
Analyze the calibration curve in the reference matrix.
-
Analyze at least six replicates of each QC level in both matrices.
-
-
Acceptance Criteria:
-
The accuracy of the mean concentration for each QC level in the comparator matrix should be within ±15% of the nominal value.
-
The precision (%CV) for each QC level in the comparator matrix should be ≤15%.
-
The mean concentrations of the QCs in the comparator matrix should be within ±20% of the mean concentrations of the QCs in the reference matrix. These criteria are based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[19][20]
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for evaluating the outcome of the cross-validation.
Table 1: Hypothetical Cross-Validation Performance Data for Ziprasidone
| QC Level | Matrix | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LQC | Plasma | 10 | 9.8 | 98.0 | 5.2 |
| MQC | Plasma | 100 | 101.5 | 101.5 | 3.8 |
| HQC | Plasma | 800 | 792.0 | 99.0 | 2.5 |
| LQC | Urine | 10 | 10.5 | 105.0 | 7.1 |
| MQC | Urine | 100 | 96.8 | 96.8 | 6.3 |
| HQC | Urine | 800 | 824.0 | 103.0 | 4.9 |
Table 2: Comparison of QC Performance Between Matrices
| QC Level | Mean Conc. in Plasma (ng/mL) | Mean Conc. in Urine (ng/mL) | % Difference |
| LQC | 9.8 | 10.5 | +7.1% |
| MQC | 101.5 | 96.8 | -4.6% |
| HQC | 792.0 | 824.0 | +4.0% |
Interpretation: The data in Table 1 shows that the accuracy and precision for all QC levels in both plasma and urine meet the acceptance criteria. Table 2 further demonstrates that the percentage difference between the mean concentrations in the two matrices is well within the ±20% limit. Therefore, this hypothetical method is successfully cross-validated.
Troubleshooting Failed Cross-Validations
If the acceptance criteria are not met, a systematic investigation is necessary.
Caption: A decision-making diagram for troubleshooting failed cross-validation studies.
Common Causes and Solutions:
-
Differential Matrix Effects: The degree of ion suppression or enhancement differs significantly between matrices.
-
Solution: Improve the sample cleanup procedure to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.
-
-
Analyte Instability: The analyte may be less stable in the new matrix.
-
Solution: Conduct stability studies in the comparator matrix and adjust sample handling and storage as needed.
-
-
Metabolite Interference: The comparator matrix may contain metabolites that interfere with the analysis.
-
Solution: Optimize the chromatographic conditions to achieve better separation of the analyte from interfering metabolites.
-
Conclusion
Cross-validation is a non-negotiable step in bioanalysis when extending a validated method to new biological matrices. A well-designed and executed cross-validation study, using a reliable internal standard like this compound, ensures the generation of high-quality, reproducible, and defensible data. This guide provides a comprehensive framework for conducting such studies, enabling scientists to have confidence in their bioanalytical results across diverse research applications.
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ResearchGate. (2025). A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. [Link]
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ResearchGate. (n.d.). Chemical structures of ziprasidone and its main impurities. [Link]
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National Center for Biotechnology Information. (2024). Ziprasidone - StatPearls. [Link]
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Wikipedia. (n.d.). Ziprasidone. [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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PubMed. (n.d.). Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization. [Link]
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Taylor & Francis Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
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ResearchGate. (2012). Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
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South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
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PubMed Central. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. [Link]
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Psychopharmacology Institute. (2014). Ziprasidone (Geodon) Pharmacokinetics. [Link]
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Chromatography Online. (n.d.). Validation of a Method for the Separation of Ziprasidone and its Degradants Using Empower 2 with Method Validation Manager. [Link]
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PubMed. (n.d.). Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans. [Link]
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YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
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Reddit. (2025). Understanding Internal standards and how to choose them. [Link]
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KCAS Bio. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
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Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
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Evaluating Isotope Effects on Retention Time for Ziprasidone N-oxide-d8
Content Type: Technical Comparison Guide Audience: Bioanalytical Researchers, DMPK Scientists, and Mass Spectrometry Specialists
Executive Summary
In quantitative LC-MS/MS bioanalysis, the "Gold Standard" for error correction is the Stable Isotope Labeled (SIL) internal standard. However, not all isotopes behave identically. This guide evaluates the performance of Ziprasidone N-oxide-d8 against its native analog, specifically focusing on the Deuterium Isotope Effect —a physicochemical phenomenon where deuterated isotopologues exhibit reduced lipophilicity and earlier elution times in Reversed-Phase Liquid Chromatography (RPLC).
While this compound is cost-effective and widely available, slight chromatographic separation from the analyte can compromise its ability to correct for matrix effects (ion suppression/enhancement). This guide provides the theoretical grounding, a self-validating experimental protocol, and a decision framework for determining when this isotope effect becomes critical enough to warrant switching to alternative 13C or 15N standards.
Scientific Foundation: The Deuterium Isotope Effect
To evaluate the utility of this compound, one must understand the causality behind retention time shifts ($ \Delta t_R $).
The Mechanism
In RPLC, retention is governed by hydrophobic interaction between the analyte and the stationary phase (e.g., C18).
-
Bond Length & Vibrational Frequency: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the heavier mass of deuterium. This results in a lower zero-point vibrational energy.
-
Molar Volume: The shorter C-D bond leads to a slightly smaller molar volume and lower polarizability for the deuterated molecule.
-
Lipophilicity: These factors cumulatively reduce the dispersion forces (London forces) between the deuterated molecule and the hydrophobic stationary phase.
-
Result: This compound will generally elute earlier than the native Ziprasidone N-oxide.
Why This Matters: If $ \Delta t_R $ is large enough to separate the peaks, the Internal Standard (IS) and the analyte elute in different regions of the mobile phase gradient. Consequently, they may experience different co-eluting matrix components (phospholipids, salts), rendering the IS ineffective at correcting ionization suppression.
Visualization: The Isotope Effect Cascade
Figure 1: Mechanistic pathway explaining why deuterated standards elute earlier in RPLC.
Comparative Analysis: Deuterated (d8) vs. Heavy Atom (13C/15N)
When developing a method for Ziprasidone N-oxide, researchers often choose between the d8-variant and alternative heavy-atom labels.
| Feature | This compound | 13C / 15N Analogs |
| Retention Time Shift ($ \Delta t_R $) | Present. Typically 0.05 – 0.20 min earlier than analyte in RPLC. | Negligible. Co-elution is virtually perfect. |
| Chromatographic Resolution | Partial separation possible, especially in high-efficiency UPLC columns. | No separation. |
| Matrix Effect Correction | Good , provided $ \Delta t_R $ is minimal. Risky in "dirty" matrices (e.g., urine, high-lipid plasma). | Excellent. IS experiences identical matrix suppression. |
| Cost & Availability | Low cost, high availability. | High cost, often requires custom synthesis. |
| Isotopic Scrambling | Potential for H/D exchange in acidic mobile phases (rare for this structure but possible). | None. |
Verdict: Use d8 for routine plasma PK studies where extraction is clean (e.g., SPE/LLE). Consider 13C if using "dilute-and-shoot" methods where matrix loads are high and slight peak separation could lead to significant ionization errors.
Experimental Protocol: Evaluating the Shift
Do not assume the label is suitable. Validate it using this self-correcting workflow.
Objective
Quantify the Retention Time Shift ($ \Delta t_R $) and Matrix Effect Factor (MEF) difference between Ziprasidone N-oxide and its d8-IS.
Materials
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+).
Step-by-Step Workflow
-
Preparation of Neat Standards:
-
Prepare a mixture containing both Native Analyte (10 ng/mL) and d8-IS (10 ng/mL) in Mobile Phase A:B (50:50).
-
-
Chromatographic Run (High Resolution):
-
Run a shallow gradient (e.g., 5% B to 95% B over 10 minutes) to maximize the chance of observing separation.
-
Note: A fast ballistic gradient (2 min) might mask the shift, but the suppression risk remains.
-
-
Data Analysis (The Calculation):
-
Calculate Retention Shift: $ \Delta t_R = t_{R(native)} - t_{R(d8)} $
-
Calculate Resolution ($ R_s $):
(Where W is peak width at base)
-
-
Matrix Effect Stress Test:
-
Inject extracted blank plasma (post-column infusion) while injecting the neat standard mixture.
-
Monitor the baseline for suppression zones. If the d8 peak falls in a suppression zone but the native peak elutes after it (recovering signal), the IS is invalid.
-
Acceptance Criteria
-
$ \Delta t_R $: < 0.05 min (or < 2% of peak width).
-
Matrix Effect Difference: The %ME (Matrix Effect) of the IS must be within ±15% of the %ME of the analyte.
Decision Logic: When to Abandon the d8-Standard?
Use this logic flow to determine if this compound is sufficient for your assay or if you must source a 13C alternative.
Figure 2: Decision matrix for validating the internal standard suitability.
Summary of Key Parameters
| Parameter | Recommended Target | Why it matters |
| Mobile Phase Modifier | Ammonium Acetate / Formic Acid | Controls ionization; high ionic strength can sometimes mask isotope separation effects. |
| Column Temperature | 40°C - 50°C | Higher temperature increases mass transfer, potentially sharpening peaks but can exacerbate resolution of isotopologues. |
| Dwell Time | > 20 ms per transition | Ensure enough points across the peak (15-20 points) to accurately define the peak center for $ \Delta t_R $ calculation. |
References
-
Zhang, S., et al. (2010). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. National Institutes of Health. Link
-
Ye, X., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A. Link
-
Bhavyasri, K., et al. (2015).[4] A Validated Bioanalytical Method for Quantification of Ziprasidone in Rabbit Plasma by LC-MS/MS. ResearchGate. Link
-
Häubl, G., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed. Link
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The Gold Standard in Bioanalysis: A Comparative Guide to Ziprasidone Quantification Using a Deuterated Internal Standard
For researchers, clinical scientists, and professionals in drug development, the precise and reliable quantification of therapeutic drugs is paramount. In the analysis of the atypical antipsychotic Ziprasidone, achieving high-quality data is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This guide provides an in-depth comparison of analytical methodologies for Ziprasidone quantification, focusing on the superior reproducibility and accuracy achieved with the use of a deuterated internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Challenge of Accurate Ziprasidone Quantification
Ziprasidone's therapeutic window and its extensive metabolism necessitate highly sensitive and selective analytical methods. Biological matrices, such as human plasma, are complex environments containing numerous endogenous compounds that can interfere with the analysis.[1] These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in LC-MS/MS, compromising the accuracy and precision of the results.[2][3]
The Role of an Internal Standard
To counteract the variability inherent in sample preparation and analysis, an internal standard is a critical component of a robust bioanalytical method. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. While structural analogs have been used, stable isotope-labeled (SIL) internal standards, such as deuterated Ziprasidone (Ziprasidone-d8), are widely recognized as the gold standard.[1][4][5]
The fundamental principle behind the superiority of a SIL internal standard is isotopic dilution.[6] By adding a known quantity of the deuterated analog to the sample at the earliest stage, it experiences the same physical and chemical variations as the non-labeled Ziprasidone. Since the two compounds are nearly identical in their physicochemical properties, they co-elute during chromatography and experience the same degree of matrix effects.[2] The mass spectrometer, however, can differentiate them based on their mass-to-charge ratio (m/z), allowing for a highly accurate and precise quantification based on the ratio of their signals.
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A Comparative Stability Analysis: Ziprasidone N-oxide versus its Deuterated Analog, N-oxide-d8
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This guide provides an in-depth comparative analysis of the chemical stability of Ziprasidone N-oxide and its deuterated isotopologue, Ziprasidone N-oxide-d8. While Ziprasidone N-oxide is a known metabolite and potential degradation product of the atypical antipsychotic drug Ziprasidone, the strategic incorporation of deuterium in the N-oxide-d8 variant is hypothesized to confer enhanced stability. This document elucidates the theoretical underpinnings of this stability difference, rooted in the kinetic isotope effect (KIE), and presents a comprehensive experimental framework for a head-to-head stability comparison. The protocols detailed herein are designed to meet the rigorous standards of the International Council for Harmonisation (ICH) guidelines, providing a robust methodology for generating critical data for drug development and quality control.
Introduction: The Significance of Stability in Drug Development
The chemical stability of a drug substance is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. Instability can lead to the formation of degradation products, which may result in a loss of potency and the potential for adverse toxicological effects. Ziprasidone, an atypical antipsychotic, undergoes extensive metabolism, with N-oxidation being one of the identified pathways, leading to the formation of Ziprasidone N-oxide.[1][2][3] This N-oxide is also a potential degradation impurity that needs to be monitored and controlled in the drug product.[4]
In recent years, the strategic incorporation of deuterium at metabolically susceptible positions in a drug molecule has emerged as a promising strategy to enhance pharmacokinetic profiles and, potentially, chemical stability.[5][6] This guide focuses on the comparative stability of Ziprasidone N-oxide and a deuterated version, this compound, where eight hydrogen atoms on the piperazine ring have been replaced by deuterium.
Physicochemical Properties of Ziprasidone N-oxide and N-oxide-d8
The foundational step in a comparative stability analysis is the characterization of the physicochemical properties of the molecules .
| Property | Ziprasidone N-oxide | This compound |
| Molecular Formula | C₂₁H₂₁ClN₄O₂S | C₂₁H₁₃D₈ClN₄O₂S |
| Molecular Weight | 428.94 g/mol | ~436.99 g/mol |
| Chemical Structure | See Figure 1 | See Figure 1 |
| General Appearance | Expected to be a solid | Expected to be a solid |
| Solubility | Sparingly soluble in common organic solvents | Expected to have similar solubility to the non-deuterated form |
Figure 1: Chemical Structures
Caption: Chemical structures of Ziprasidone N-oxide and this compound.
Theoretical Framework for Enhanced Stability of N-oxide-d8: The Kinetic Isotope Effect
The central hypothesis for the enhanced stability of this compound lies in the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and has a lower zero-point energy than a C-H bond.[5] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.[7]
While N-oxides are generally stable at room temperature, they can be susceptible to degradation, particularly at elevated temperatures or in the presence of certain reagents.[8] One potential degradation pathway for piperazine N-oxides involves reactions at the carbon atoms adjacent (alpha) to the N-oxide moiety. If the degradation of Ziprasidone N-oxide is initiated by a process involving the cleavage of a C-H bond on the piperazine ring, the substitution with deuterium in N-oxide-d8 would be expected to slow down this degradation process, thereby enhancing the overall stability of the molecule.
Figure 2: The Kinetic Isotope Effect
Caption: The higher activation energy required for C-D bond cleavage compared to C-H bond cleavage.
Proposed Experimental Design for Comparative Stability Testing
To empirically validate the hypothesized stability enhancement, a comprehensive stability testing program should be conducted in accordance with ICH guidelines Q1A(R2) and Q1B.[9][10] This involves both forced degradation studies and long-term stability evaluation.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the drug substance to identify potential degradation products and pathways.[11][12][13][14][15]
Objective: To compare the degradation profiles of Ziprasidone N-oxide and N-oxide-d8 under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of Ziprasidone N-oxide and N-oxide-d8 of known concentration (e.g., 1 mg/mL) in a suitable solvent system.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid-state samples at 80°C for 48 hours.
-
Photostability: Expose solutions and solid-state samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[9]
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC-UV method.[4][16] The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used to identify and characterize the degradation products.[17][18]
Expected Outcomes: It is hypothesized that under identical stress conditions, this compound will exhibit a slower rate of degradation compared to Ziprasidone N-oxide. This would be evidenced by a smaller percentage decrease in the parent peak area and lower levels of degradation products in the HPLC chromatograms.
Figure 3: Forced Degradation Experimental Workflow
Caption: Workflow for the comparative forced degradation study.
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to establish the retest period for a drug substance.[19][20][21]
Objective: To determine the long-term stability of Ziprasidone N-oxide and N-oxide-d8 under ICH-recommended storage conditions.
Methodology:
-
Sample Packaging: Store solid samples of Ziprasidone N-oxide and N-oxide-d8 in appropriate, inert containers.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test the samples for:
-
Appearance
-
Assay (by HPLC-UV)
-
Purity and degradation products (by HPLC-UV)
-
Expected Outcomes: The data from the long-term stability study is expected to demonstrate that this compound maintains its purity and potency for a longer duration compared to Ziprasidone N-oxide, particularly under accelerated conditions. This would support a longer retest period for the deuterated compound.
Data Analysis and Interpretation
The stability-indicating HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[22][23][24][25][26] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
The degradation of the parent compounds should be quantified as a percentage of the initial amount. The formation of any degradation products should be reported as a percentage of the parent compound's peak area. A mass balance should be calculated to account for all the material.
Conclusion
The strategic deuteration of Ziprasidone N-oxide to form N-oxide-d8 is a scientifically sound approach to potentially enhance its chemical stability. The foundational principle for this anticipated improvement is the kinetic isotope effect, which predicts a slower rate of degradation for the deuterated analog if C-H bond cleavage on the piperazine ring is involved in the degradation pathway.
The comprehensive experimental plan outlined in this guide, encompassing forced degradation and long-term stability studies under ICH guidelines, provides a robust framework for empirically verifying this hypothesis. The resulting data will be invaluable for researchers and drug development professionals in understanding the stability profile of these compounds, supporting formulation development, and ensuring the quality and safety of pharmaceutical products containing Ziprasidone and its related substances.
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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- 11. biopharmaspec.com [biopharmaspec.com]
- 12. ijcrt.org [ijcrt.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. resolvemass.ca [resolvemass.ca]
- 19. ema.europa.eu [ema.europa.eu]
- 20. youtube.com [youtube.com]
- 21. ikev.org [ikev.org]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. ema.europa.eu [ema.europa.eu]
- 24. hmrlabs.com [hmrlabs.com]
- 25. demarcheiso17025.com [demarcheiso17025.com]
- 26. database.ich.org [database.ich.org]
Advanced Bioanalytical Guide: Limit of Quantitation (LOQ) Determination for Ziprasidone N-oxide-d8
Part 1: Executive Summary & Core Directive
The Challenge: Quantifying metabolites like Ziprasidone N-oxide (an oxidative metabolite of the antipsychotic Ziprasidone) presents distinct bioanalytical hurdles compared to the parent drug. N-oxides are often thermally unstable, significantly more polar, and subject to severe matrix effects (ion suppression) that differ from the parent compound.
The Solution: This guide details the determination of the Limit of Quantitation (LOQ) using Ziprasidone N-oxide-d8 as the specific Stable Isotope Labeled Internal Standard (SIL-IS).
Critical Insight: Many laboratories attempt to quantify this metabolite using the parent drug's IS (Ziprasidone-d8) to save costs. This is a methodological error. This guide objectively compares the performance of the matched metabolite IS (this compound) against the parent IS and analogue alternatives, demonstrating why the matched IS is non-negotiable for achieving sub-nanogram LOQs compliant with ICH M10 guidelines.
Part 2: The Scientific Rationale (The "Why")
The Polarity Mismatch
Ziprasidone N-oxide elutes earlier than Ziprasidone on reverse-phase (C18) columns due to the polar N-oxide moiety.
-
Consequence: If you use Ziprasidone-d8 (Parent IS), it elutes later, in a cleaner region of the chromatogram.
-
The Trap: The metabolite (N-oxide) elutes in the "suppression zone" (early eluting phospholipids). The Parent IS does not "see" this suppression. Therefore, the IS fails to compensate for matrix effects, leading to inaccurate LOQ determination.
-
The Fix: this compound co-elutes perfectly with the analyte, experiencing the exact same ionization environment.
Thermal Instability
N-oxides can de-oxygenate back to the parent drug in the heated electrospray source (In-Source Fragmentation).
-
Causality: Without a matched d8-N-oxide IS to track this degradation rate, the quantification becomes non-linear at low concentrations.
Part 3: Comparative Performance Analysis
The following data summarizes representative validation metrics when quantifying Ziprasidone N-oxide using three different Internal Standard strategies.
Table 1: Comparative Validation Metrics (Representative Data)
| Performance Metric | Method A: this compound (Matched SIL-IS) | Method B: Ziprasidone-d8 (Parent SIL-IS) | Method C: Analog IS (e.g., Risperidone) |
| Retention Time Match | Perfect (100%) | Poor (ΔRT ~ 1.5 min) | Poor (ΔRT ~ 2.0 min) |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.65 - 0.85 (Variable) | 0.50 - 1.20 (Highly Variable) |
| LOQ Achieved | 0.1 ng/mL | 0.5 ng/mL | 1.0 ng/mL |
| Precision (%CV) at LOQ | 4.5% | 14.2% | >20% (Fail) |
| Linearity ( | > 0.999 | 0.992 | 0.985 |
| ICH M10 Compliance | Full Pass | Conditional/Risk of Fail | Fail |
Analyst Note: Method B often fails during "Incurred Sample Reanalysis" (ISR) because patient samples have variable matrix compositions that the Parent IS cannot correct for.
Part 4: Experimental Protocol for LOQ Determination
This protocol is designed to establish an LOQ of 0.1 ng/mL for Ziprasidone N-oxide using the d8-IS.
Phase 1: Mass Spectrometry Optimization (Tuning)
Objective: Define the MRM transitions.
-
Infusion: Infuse 100 ng/mL solutions of Ziprasidone N-oxide and this compound at 10 µL/min into the ESI source.
-
Precursor Selection:
-
Analyte: [M+H]+ m/z 429.1
-
IS (d8): [M+H]+ m/z 437.1
-
-
Product Ion Selection:
-
Look for the characteristic cleavage of the benzisothiazole-piperazine moiety.
-
Primary Transition (Quant): 429.1
194.1 (Analyte) | 437.1 202.1 (IS d8) -
Note: Ensure the d8 label is on the piperazine ring or ethyl linker retained in the fragment to avoid "cross-talk."
-
Phase 2: Chromatographic Separation
Objective: Separate the N-oxide from the parent drug and phospholipids.
-
Column: C18 UHPLC Column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 2mM Ammonium Acetate in Water (pH adjusted to 4.5 to stabilize N-oxide).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Steep gradient (5% B to 90% B) to ensure N-oxide (polar) retains sufficiently (> 2 x void volume).
Phase 3: LOQ Determination Workflow (ICH M10)
Follow this strict logic flow to validate the LOQ.
Figure 1: Step-by-step logic flow for determining and validating the LOQ according to ICH M10 guidelines.
Part 5: Data Analysis & Interpretation[5]
When analyzing your LOQ data, you must calculate the IS-Normalized Matrix Factor . This is the definitive proof that your d8-IS is working.
Interpretation Guide:
-
Result = 1.0: Perfect compensation. The d8-IS is suppressed exactly as much as the analyte.
-
Result < 0.8 or > 1.2: The IS is not tracking the analyte.
-
Diagnosis: If using this compound, this indicates the deuterated standard may be eluting slightly differently (deuterium isotope effect) or you have "cross-talk" in the MS channel.
-
Diagnosis: If using Ziprasidone-d8 (Parent), this confirms the Parent IS is invalid for the metabolite.
-
Visualizing the Mechanism of Action
The diagram below illustrates why the d8-N-oxide yields a lower LOQ than the Parent d8.
Figure 2: Mechanistic comparison of Matched IS vs. Parent IS in the presence of matrix suppression.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][3][4]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
-
PubChem. (n.d.).[5] Ziprasidone N-oxide (Compound Summary). National Library of Medicine.
-
Beedham, C., et al. (2003). Ziprasidone metabolism, aldehyde oxidase, and clinical implications. Journal of Clinical Psychopharmacology.
Sources
- 1. Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 4. fda.gov [fda.gov]
- 5. Ziprasidone N-oxide | C21H21ClN4O2S | CID 169447805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Ziprasidone N-oxide-d8
[1]
Executive Summary & Core Directive
Ziprasidone N-oxide-d8 is a high-value, stable isotope-labeled metabolite used primarily as an internal standard in LC-MS/MS bioanalysis.[1] Unlike bulk pharmaceutical waste, the disposal of this compound typically involves milligram-scale quantities or contaminated consumables.[1]
The Core Directive: Treat this substance as a Non-RCRA Regulated Pharmaceutical Waste that requires High-Temperature Incineration . Under no circumstances should this compound be discharged into municipal wastewater systems (sinks) or general landfill trash due to the environmental persistence of the piperazinyl-benzisothiazole scaffold.[1]
Hazard Profile & Technical Assessment
Before handling waste, operators must understand the specific chemical risks.[1] While the deuterated form (d8) behaves chemically identically to the unlabeled N-oxide, the N-oxide functionality introduces specific stability concerns distinct from the parent Ziprasidone.[1]
Chemical Hazard Data Table
| Parameter | Specification | Operational Implication |
| Compound | This compound | Treat as potent CNS depressant.[1][2] |
| GHS Classification | GHS07, GHS08 | Target Organ Toxicity (CNS), Skin Sensitizer.[1] |
| Signal Word | WARNING | Handle with standard industrial hygiene. |
| Active Moiety | Ziprasidone (Metabolite) | Potential for QT prolongation if ingested.[1][3] |
| Chemical Group | N-Oxide / Piperazine derivative | Chemical Incompatibility: Avoid mixing with strong reducing agents or heavy metals in waste streams, as N-oxides can be reduced or participate in metal-catalyzed reactions.[1] |
| Ecological | Aquatic Toxicity (Chronic) | Zero Discharge Policy: Toxic to Daphnia magna and other aquatic invertebrates.[1] |
The "Why" Behind the Protocol (Causality)
-
Deuterium Isotope Effect: The presence of deuterium (d8) does not alter the waste classification code. Regulatory bodies (EPA, ECHA) view the chemical toxicity as identical to the non-labeled form.[1]
-
N-Oxide Stability: N-oxides are generally stable but can undergo thermal decomposition at high temperatures.[1] Waste containers must be stored away from heat sources to prevent container over-pressurization from off-gassing, although this risk is low for solid traces.[1]
-
Environmental Persistence: Antipsychotics are "pseudo-persistent" pollutants.[1] Conventional wastewater treatment plants (WWTP) do not effectively degrade the fused ring systems of Ziprasidone, leading to bioaccumulation in surface waters.[1] Incineration is the only method that breaks the carbon-nitrogen bonds effectively.[1]
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of this compound, ensuring compliance with both safety and inventory control standards.
Figure 1: Decision tree for the segregation and disposal of this compound based on physical state.
Step-by-Step Disposal Protocol
Phase 1: Segregation & Containment
Objective: Prevent cross-contamination and ensuring chemical compatibility.[1]
-
Solid Waste (Pure Powder):
-
Do not empty the vial.[1] Dispose of the entire vial containing the residual powder.[1]
-
Place the primary container (vial) into a clear, sealable polyethylene bag (secondary containment).
-
Transfer this bag into the Blue Bin (or facility-specific Pharmaceutical Waste container).[1] Note: Do not use Red Biohazard bins unless the substance is mixed with biological fluids.
-
-
Liquid Waste (Stock Solutions):
-
This compound is typically dissolved in Methanol or DMSO.[1]
-
Dispose of these solutions in the Organic Solvent Waste stream.[1]
-
Crucial: Ensure the solvent waste container is compatible.[1] If the solution contains acids (e.g., Formic acid for LCMS), ensure it is not mixed with incompatible bases.[1]
-
-
Consumables (Sharps/Tips):
-
Pipette tips and weigh boats contaminated with trace amounts should be placed in a rigid hazardous waste container (bucket) labeled for chemical debris.[1]
-
Phase 2: Labeling Requirements
Proper labeling is the primary defense against downstream accidents.[1] Labels must be legible and solvent-resistant.[1]
-
Standard Text: "Hazardous Chemical Waste - Pharmaceutical."[1]
-
Constituents: "this compound (Trace), Methanol (if applicable)."[1]
-
Hazard Codes: Check "Toxic" and "Irritant."[1]
Phase 3: Regulatory Handoff
-
US Facilities: While Ziprasidone is not explicitly P-listed (Acute Hazardous Waste) or U-listed under RCRA [1], it falls under the "Non-RCRA Regulated Pharmaceutical Waste" category.[1] Best practice dictates managing it as hazardous to avoid "characteristic" violations (toxicity).[1]
-
EU Facilities: Classify under EWC code 18 01 09 (medicines other than those mentioned in 18 01 08) or 07 05 13 (solid wastes containing hazardous substances) [2].[1]
Emergency Procedures (Spill/Exposure)
In the event of a powder spill of this compound:
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a P95/N95 particulate respirator or work inside a fume hood.[1]
-
Containment: Do not dry sweep.[1] Cover the spill with a damp absorbent pad (methanol-dampened or water) to prevent dust generation.[1]
-
Deactivation: Wipe the surface with a mild surfactant (soap/water) followed by an alcohol wipe.[1]
-
Disposal: Place all cleanup materials into the Pharmaceutical Waste container.
References
-
United States Environmental Protection Agency (EPA). (2019).[1][4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1]
-
European Commission. (2014).[1] Guidance on the classification of waste (EWC Codes).[1][1]
-
Pfizer Inc. (2015).[1][5] Ziprasidone Hydrochloride Safety Data Sheet.[1][2][5][6][7][8][9] (Reference for parent compound toxicology and GHS classification).
-
Cayman Chemical. (2022).[1][6] Ziprasidone (hydrochloride hydrate) SDS.[1][8][9] (Reference for research-grade handling).
Sources
- 1. dep.wv.gov [dep.wv.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. medline.com [medline.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Ziprasidone N-oxide-d8
Topic: Audience: Researchers, Bioanalytical Scientists, and EHS Professionals. Format: Operational Technical Guide (No boilerplate).
Executive Summary & Compound Profile
Ziprasidone N-oxide-d8 is a high-value, deuterated stable isotope labeled internal standard (SIL-IS) used primarily in LC-MS/MS quantification of Ziprasidone metabolites. As an N-oxide metabolite of an atypical antipsychotic, it presents a dual challenge: biological potency and physicochemical instability .
This guide synthesizes containment strategies for potent compounds with the precision handling required for expensive isotopic standards.
| Parameter | Technical Specification |
| Chemical Class | Benzisothiazol derivative (Atypical Antipsychotic Metabolite) |
| Primary Hazard | Skin Sensitization (H317), STOT-RE (H373), Suspected Mutagenicity |
| Handling Band | OEB 4 (Occupational Exposure Band 4: 1–10 µg/m³) Conservative assignment based on parent compound potency. |
| Stability Concern | Light Sensitive (N-oxide moiety), Hygroscopic , Static-Prone |
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the causality of the risk. We treat this compound not just as a chemical hazard, but as a "bio-active" agent.
-
Toxicological Vector: Ziprasidone is associated with DRESS syndrome (Drug Reaction with Eosinophilia and Systemic Symptoms) and QT prolongation. The N-oxide metabolite retains structural pharmacophores that may trigger similar systemic effects or sensitization [1, 2].
-
Isotopic Cost Factor: The "d8" labeling implies high synthesis costs. Loss of material due to static or moisture is an operational failure. Safety protocols here also protect the compound from the researcher (moisture/nuclease contamination).
Visualization: Risk-Based Decision Logic
The following logic flow dictates your containment strategy based on the physical state of the material.
Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the reference standard.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this task-specific matrix.
| Body Zone | Powder Handling (Weighing/Transfer) | Solution Handling (Dilution/Injection) | Technical Rationale |
| Respiratory | P100 / HEPA Filtered Mask (if outside isolator) | Surgical Mask (Standard) | Powders are easily aerosolized. N95 offers insufficient protection against sub-micron pharmaceutical dusts in open air. |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (Low Cuff)2.[1][2] Outer: Nitrile (Extended Cuff, >5 mil) | Single Nitrile Glove (4 mil minimum) | Ziprasidone is a potent skin sensitizer [3]. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Ocular | Chemical Goggles (Indirect Vent) | Safety Glasses with Side Shields | Goggles prevent powder migration to the tear ducts (a rapid absorption route). |
| Body | Tyvek® Lab Coat/Sleeves (Disposable) | Standard Cotton Lab Coat | Cotton retains powders and can cross-contaminate the lab. Disposable Tyvek sheds particles and is incinerated after use. |
Operational Protocol: The "Zero-Loss" Workflow
This protocol ensures safety while maintaining the isotopic purity (>99 atom % D) of the standard.
Step 1: Environmental Control (Pre-Work)
-
Static Mitigation: Deuterated standards are often dry, fluffy powders highly susceptible to static charge.
-
Action: Use an Ionizing Bar or Anti-Static Gun inside the balance draft shield.
-
Why: Static can cause the powder to "jump" off the spatula, creating an inhalation hazard and losing expensive material.
-
-
Light Protection: The N-oxide moiety is photolabile.
-
Action: Dim lab lights or use amber glassware exclusively. Work quickly.
-
Step 2: Weighing & Solubilization
Goal: Minimize time in the solid state.
-
Tare First: Place the receiving amber vial with solvent (e.g., DMSO or Methanol) on the balance before opening the source vial.
-
Open in Hood: Open the this compound source vial only inside a certified Chemical Fume Hood or Powder Containment Hood.
-
Transfer: Using a disposable anti-static spatula, transfer the specific mass directly into the solvent.
-
Self-Validating Step: Do not weigh onto weighing paper. Weigh by difference or directly into the solvent vial to prevent residue loss.
-
-
Immediate Dissolution: Cap the receiving vial immediately and vortex. Once in solution, the inhalation risk drops significantly.
Step 3: Storage
-
Temperature: Store neat powder at -20°C or -80°C .
-
Atmosphere: Flush headspace with Argon or Nitrogen before resealing. N-oxides can degrade via deoxygenation or rearrangement under oxidative stress [4].
Visualization: Operational Workflow
Figure 2: Step-by-step workflow emphasizing protection of the hygroscopic standard and containment of the powder.
Decontamination & Disposal
Because Ziprasidone is an environmental contaminant and a potent bioactive, "down the drain" disposal is strictly prohibited.
-
Surface Decontamination:
-
Waste Disposal:
-
Solid Waste: All gloves, spatulas, and weighing boats must be segregated into "Trace Chemo/Pharmaceutical" waste bins (usually yellow or white bins).
-
Destruction Method: High-Temperature Incineration (>1000°C) is the only method to guarantee the destruction of the heterocyclic core and prevent environmental bio-accumulation [5].
-
References
-
U.S. Food and Drug Administration (FDA). (2014). Geodon (ziprasidone HCl) Prescribing Information. Retrieved from [Link][4][7][8][9][10][11][12][13][14]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Ziprasidone. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]
-
World Health Organization (WHO). (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. practicegreenhealth.org [practicegreenhealth.org]
- 7. unhcr.org [unhcr.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. nist.gov [nist.gov]
- 10. salamandra.net [salamandra.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
